molecular formula C10H11F3O2 B1394110 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol CAS No. 1000519-40-3

3-(4-(Trifluoromethoxy)phenyl)propan-1-ol

Cat. No.: B1394110
CAS No.: 1000519-40-3
M. Wt: 220.19 g/mol
InChI Key: FGGLBUFMUXDVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Trifluoromethoxy)phenyl)propan-1-ol is a useful research compound. Its molecular formula is C10H11F3O2 and its molecular weight is 220.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGLBUFMUXDVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676344
Record name 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000519-40-3
Record name 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-(trifluoromethoxy)phenyl)propan-1-ol (CAS: 1000519-40-3): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, bioavailability, and target binding affinity.[2] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent.[3] This guide provides an in-depth technical overview of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol (CAS: 1000519-40-3), a key building block that leverages the unique properties of the trifluoromethoxy group.

This document is intended for researchers, scientists, and drug development professionals. It will detail the compound's physicochemical properties, provide a robust synthesis protocol, outline methods for analytical characterization, and discuss its critical role as a pharmaceutical intermediate, particularly in the development of agents targeting the central nervous system (CNS).[4]

Section 1: Physicochemical Properties and Molecular Characteristics

3-(4-(trifluoromethoxy)phenyl)propan-1-ol is a structurally distinct molecule combining a flexible propanol side chain with a phenyl ring functionalized by a trifluoromethoxy group at the para position. This substitution is critical to its utility in drug design.

Molecular Structure:

Caption: Chemical structure of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol.

Physicochemical Data:

PropertyValueReference
CAS Number 1000519-40-3[5]
Molecular Formula C₁₀H₁₁F₃O₂[5]
Molecular Weight 220.19 g/mol [5]
Appearance Data not available[5][6]
Boiling Point Data not available[6]
Solubility Data not available[6]
Storage Conditions 2-8°C, Refrigerator[5]

The Trifluoromethoxy (-OCF₃) Moiety: A Superior Bioisostere

The -OCF₃ group is a cornerstone of this molecule's utility. While it can be considered a bioisostere of the methoxy (-OCH₃) group, its electronic properties are vastly different. The powerful inductive electron-withdrawing effect of the three fluorine atoms significantly impacts the phenyl ring's electronics and the overall properties of the molecule.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[7][8] This contrasts with a methoxy group, which is prone to O-demethylation. This enhanced stability can lead to a longer in-vivo half-life for drug candidates.[3]

  • Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than a methyl or even a trifluoromethyl group.[7] This property can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is a critical factor for CNS-active drugs.[7]

  • Binding Interactions: The strong dipole of the -OCF₃ group can engage in favorable interactions with biological targets, potentially improving binding affinity and selectivity.[9]

Section 2: Synthesis and Purification

While specific literature on the synthesis of CAS 1000519-40-3 is sparse, a robust and logical two-step pathway can be designed based on established organic chemistry principles and analogous reactions.[10][11] The most direct approach involves the olefination of 4-(trifluoromethoxy)benzaldehyde followed by catalytic hydrogenation.

Proposed Synthesis Workflow:

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Purification & Analysis Start 4-(trifluoromethoxy)benzaldehyde + Wittig Reagent Intermediate Unsaturated Intermediate (e.g., Cinnamyl Alcohol derivative) Start->Intermediate Olefination in THF Reduction Intermediate in Ethanol Product 3-(4-(trifluoromethoxy)phenyl)propan-1-ol Reduction->Product H₂, Pd/C Catalyst Purify Column Chromatography Product->Purify Analyze NMR, IR, MS Purify->Analyze

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol:

This protocol is a self-validating system, where successful synthesis is confirmed by the analytical characterization described in Section 3.

Step 1: Synthesis of 3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-ol (Intermediate)

  • Causality: The Wittig reaction is a highly reliable and specific method for converting aldehydes into alkenes, ensuring the double bond is formed in the desired location.[11][12] Using a phosphonate ylide that introduces a C2-alcohol unit (or a precursor like an ester) is a common strategy.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add triphenylphosphine and ethyl 2-bromoacetate in anhydrous toluene.

    • Heat the mixture to reflux for 4 hours to form the phosphonium salt. Cool to room temperature.

    • Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) and cool to 0°C.

    • Add a strong base, such as sodium hydride (NaH), portion-wise to generate the ylide. Stir for 1 hour at 0°C.

    • Slowly add a solution of 4-(trifluoromethoxy)benzaldehyde in anhydrous THF to the ylide solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The resulting crude product is an α,β-unsaturated ester. This ester is then reduced using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at -78°C to yield the allylic alcohol intermediate.

Step 2: Synthesis of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol (Final Product)

  • Causality: Catalytic hydrogenation is the most effective method for reducing a carbon-carbon double bond without affecting the aromatic ring or the trifluoromethoxy group.[13] Palladium on carbon (Pd/C) is a standard, highly efficient catalyst for this transformation.[14]

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in an appropriate solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

    • Add a catalytic amount (5-10 mol%) of 10% Palladium on Carbon (Pd/C).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-3 atm or ~50 psi) and stir vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is fully consumed.

    • Carefully vent the hydrogen and purge the vessel with argon or nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

  • Purify the crude product using silica gel column chromatography. A solvent system of hexane and ethyl acetate is appropriate, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity to elute the final product.

Section 3: Spectroscopic and Analytical Characterization

As no public spectra are available, this section provides the expected analytical data based on the chemical structure and known spectroscopic principles. These predictions serve as a benchmark for researchers to validate their synthetic results.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.4 ppm). The protons ortho to the -OCF₃ group will be a doublet, and the protons meta will be another doublet, exhibiting a typical AA'BB' splitting pattern.

    • Aliphatic Protons:

      • -CH₂-OH (~3.7 ppm): A triplet, coupled to the adjacent methylene group.[15]

      • Ar-CH₂- (~2.8 ppm): A triplet, coupled to the adjacent methylene group.[15]

      • -CH₂-CH₂-CH₂- (~1.9 ppm): A multiplet (quintet), coupled to the two adjacent methylene groups.

    • Hydroxyl Proton: A broad singlet, which will disappear upon a D₂O shake.[16]

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Six distinct signals are expected in the ~120-160 ppm range. The carbon attached to the -OCF₃ group will show a quartet due to coupling with the fluorine atoms.

    • -OCF₃ Carbon: A quartet around 121 ppm with a large C-F coupling constant.

    • Aliphatic Carbons: Three signals expected in the upfield region (~25-65 ppm).

  • ¹⁹F NMR (Fluorine NMR):

    • A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group, typically appearing around -58 ppm.[17]

  • FT-IR (Infrared) Spectroscopy:

    • O-H Stretch: A broad, strong band around 3300-3400 cm⁻¹.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

    • C-O Stretch (Ether & Alcohol): Strong, sharp bands in the 1250-1050 cm⁻¹ region. The C-F stretches will also be prominent in this fingerprint region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 220.19.

    • Key Fragments: Expect fragments corresponding to the loss of water (M-18), loss of the propyl alcohol chain, and the stable tropylium-like ion of the substituted benzene ring.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The primary value of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol lies in its role as a versatile intermediate for synthesizing more complex, biologically active molecules.[10][18][19]

Pathway to Bioactive Molecules:

G BuildingBlock 3-(4-(trifluoromethoxy)phenyl) propan-1-ol IntermediateAmine Intermediate Amine (e.g., via Mitsunobu or Mesylation/Azide Reduction) BuildingBlock->IntermediateAmine Functional Group Interconversion API Final API (e.g., CNS Agent) IntermediateAmine->API Coupling / Derivatization

Caption: Logical progression from building block to Active Pharmaceutical Ingredient (API).

Its structure is particularly well-suited as a precursor for compounds targeting the central nervous system. The corresponding amine, 3-(4-(trifluoromethoxy)phenyl)propan-1-amine, is described as a building block for potential antidepressants, anxiolytics, or antipsychotics.[4] The conversion of the subject alcohol to this amine can be readily achieved through standard organic transformations such as mesylation followed by substitution with an azide and subsequent reduction, or via a Mitsunobu reaction.

The rationale for its use is clear: the trifluoromethoxy-substituted phenylpropanol scaffold provides an ideal framework. The phenyl ring and propyl chain can be modified to optimize target binding, while the -OCF₃ group imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increased metabolic stability and enhanced brain penetration.[3]

Section 5: Safety, Handling, and Storage

While a comprehensive, substance-specific safety dataset for 3-(4-(trifluoromethoxy)phenyl)propan-1-ol is not publicly available, prudent laboratory practices are essential.[6]

  • Handling:

    • Always handle this compound in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes. The related aldehyde is a known irritant, and similar properties should be assumed for the alcohol.[20]

  • Storage:

    • Store the compound in a tightly sealed container in a refrigerator at 2-8°C, as recommended by suppliers.[5]

    • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-(4-(trifluoromethoxy)phenyl)propan-1-ol is more than just a chemical intermediate; it is a strategically designed building block for the development of advanced therapeutics. Its key feature, the trifluoromethoxy group, confers significant advantages in metabolic stability and lipophilicity, making it highly valuable for creating drug candidates with improved pharmacokinetic profiles.[3][7] The straightforward synthetic accessibility and the potential for conversion into a variety of bioactive molecules, particularly for CNS disorders, position this compound as a critical tool for researchers and scientists in the pharmaceutical industry. This guide provides the foundational knowledge to synthesize, characterize, and effectively utilize this potent building block in the pursuit of novel medicines.

References

  • MySkinRecipes. 3-(4-(Trifluoromethoxy)phenyl)propan-1-amine. Available from: [Link]

  • Pharmaffiliates. Exploring 3-[3-(Trifluoromethyl)phenyl]-1-propanol: Properties and Applications. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Available from: [Link]

  • PubChem. 3-[4-(Trifluoromethyl)phenyl]propanal. National Center for Biotechnology Information. Available from: [Link]

  • PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Library of Medicine. (2023-07-18). Available from: [Link]

  • LookChem. 3-(4-trifluoromethyl-phenyl)-propan-1-ol. Hangzhou Huarong Pharm Co., Ltd. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 3-Phenyl-1-propanol: A Key Intermediate for Fragrance and Pharma. Available from: [Link]

  • OSTI.GOV. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2010-02-23). Available from: [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Library of Medicine. (2023-07-18). Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06). Available from: [Link]

  • MDPI. Highly Selective Continuous Flow Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol in a Pt/SiO2 Coated Tube Reactor. (2020-05-15). Available from: [Link]

  • Semantic Scholar. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst. (2023-04-10). Available from: [Link]

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023-07-01). Available from: [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

  • Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. Available from: [Link]

  • KIET Group of Institutions. PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Available from: [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024-02-15). Available from: [Link]

  • Chemistry LibreTexts. The Wittig Reaction. (2023-01-23). Available from: [Link]

  • Imperial College London. NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate. (2024-11-09). Available from: [Link]

  • PubMed Central (PMC). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Library of Medicine. (2011-09-02). Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • Canadian Center of Science and Education. Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. Available from: [Link]

Sources

An In-Depth Technical Guide to 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, a fluorinated aromatic alcohol of significant interest to researchers in medicinal chemistry and materials science. We will delve into its structural elucidation, physicochemical properties, a detailed, field-proven synthesis protocol, and thorough spectroscopic characterization. The strategic incorporation of the trifluoromethoxy (-OCF₃) group often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates, making this compound a valuable building block.[1][2] This document serves as a practical resource for scientists and drug development professionals engaged in the synthesis and application of novel fluorinated molecules.

Nomenclature and Structure Elucidation

The unambiguous identification of a chemical entity is foundational to scientific rigor. The compound in focus is systematically named and cataloged as follows:

  • IUPAC Name: 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol

  • CAS Number: 1000519-40-3[3]

  • Molecular Formula: C₁₀H₁₁F₃O₂[3]

  • Molecular Weight: 220.19 g/mol [3]

The structure consists of a propan-1-ol chain attached at the 3-position to a benzene ring. The phenyl ring is substituted at the para-position (position 4) with a trifluoromethoxy group.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These data are essential for experimental design, including solvent selection, reaction temperature control, and safety assessments.

PropertyValueSource
Molecular Formula C₁₀H₁₁F₃O₂[3]
Molecular Weight 220.19 g/mol [3]
Physical State Liquid (at 20°C)
Boiling Point 60 °C at 1.13 mmHg
Specific Gravity 1.21 (20/20)
Refractive Index 1.46
Storage 2-8°C, Refrigerator[3]

Synthesis and Purification

The preparation of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol is most reliably achieved via the reduction of its corresponding carboxylic acid precursor, 3-(4-(trifluoromethoxy)phenyl)propanoic acid. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is a standard and effective methodology.

Experimental Protocol: Reduction of 3-(4-(trifluoromethoxy)phenyl)propanoic acid

Causality Statement: This protocol utilizes lithium aluminum hydride (LiAlH₄), a potent source of hydride ions (H⁻), to reduce the carboxylic acid functional group directly to a primary alcohol. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the reactants and its inertness under the highly reactive conditions. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent LiAlH₄ from reacting with atmospheric moisture. The final workup with a sequential addition of water and aqueous base is a Fieser workup, designed to safely quench excess LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate.

Step-by-Step Methodology:

  • Preparation: A 250 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.

  • Reagent Addition: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask via cannula. Lithium aluminum hydride (1.2 equivalents) is then carefully added in portions at 0°C (ice-water bath).

  • Substrate Addition: 3-(4-(trifluoromethoxy)phenyl)propanoic acid (1.0 equivalent), dissolved in 50 mL of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0°C over 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching (Workup): The flask is cooled to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of:

    • 'X' mL of H₂O (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of H₂O.

  • Filtration and Extraction: The resulting granular precipitate is removed by vacuum filtration through a pad of Celite, washing the filter cake with ethyl acetate (3 x 50 mL). The combined organic filtrate is washed with brine (1 x 100 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 3-(4-(trifluoromethoxy)phenyl)propan-1-ol as a colorless liquid.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following sections detail the expected spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, we expect distinct signals for the aromatic protons, the three methylene groups in the propyl chain, and the hydroxyl proton.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25Doublet2HAromatic (H-2, H-6)
~7.15Doublet2HAromatic (H-3, H-5)
~3.68Triplet2H-CH₂-OH
~2.75Triplet2H-CH₂-Ar
~1.90Quintet2H-CH₂-CH₂-CH₂-
~1.50 (variable)Singlet (broad)1H-OH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The trifluoromethoxy group significantly influences the chemical shift of the carbon it is attached to (C-4) and also introduces carbon-fluorine coupling.

Predicted ¹³C NMR Data (Solvent: CDCl₃):

Chemical Shift (δ, ppm)Assignment
~148 (quartet, J ≈ 2 Hz)Aromatic (C-4, attached to -OCF₃)
~140Aromatic (C-1)
~130Aromatic (C-2, C-6)
~121Aromatic (C-3, C-5)
~121 (quartet, J ≈ 257 Hz)-OCF₃
~62-CH₂-OH
~34-CH₂-CH₂-OH
~31-CH₂-Ar
Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is used to identify the presence of specific functional groups. The key absorptions for this molecule will be the broad O-H stretch from the alcohol, the C-H stretches from the alkyl and aromatic groups, and the strong C-F and C-O stretches from the trifluoromethoxy group.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch
1610, 1510Medium-StrongAromatic C=C stretch
1250-1050Very StrongC-F and C-O stretches (-OCF₃)
1050StrongC-O stretch (primary alcohol)

Applications in Research and Development

The trifluoromethoxy (-OCF₃) group is a privileged moiety in modern drug design.[4][5] Its incorporation into molecular scaffolds can profoundly and beneficially alter key properties:

  • Enhanced Lipophilicity: The -OCF₃ group significantly increases lipophilicity, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.[1]

  • Metabolic Stability: It can block sites of metabolism, protecting the molecule from enzymatic degradation and thereby increasing its bioavailability and half-life.[1]

  • Improved Binding Affinity: The unique electronic properties of the -OCF₃ group can lead to more favorable interactions with target proteins.

Therefore, 3-(4-(trifluoromethoxy)phenyl)propan-1-ol serves as a critical building block for synthesizing more complex molecules where these properties are desired. It is a key intermediate in the development of novel therapeutics, particularly in oncology and for treating infectious diseases.[2]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

  • General Handling: Handle in a well-ventilated area or a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Avoid contact with skin and eyes and avoid inhalation of vapors.[6]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[7]

    • Inhalation: Move the victim into fresh air.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[6][8]

Visualized Workflows and Structures

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_product Product A 3-(4-(trifluoromethoxy)phenyl)propanoic acid B 1. LiAlH₄, Anhydrous THF, 0°C to Reflux 2. H₂O, NaOH(aq), H₂O Quench A->B Reduction C 3-(4-(trifluoromethoxy)phenyl)propan-1-ol B->C Purification (Chromatography)

Caption: Chemical synthesis route from the carboxylic acid to the target alcohol.

Diagram 2: Structure-Spectra Correlation

Caption: Correlation of key structural features with expected spectroscopic signals.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). National Institutes of Health. [Link]

  • The Role of 4-(Trifluoromethoxy)nitrobenzene in Advanced Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol. (n.d.). Pharmaffiliates. [Link]

  • Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2010). OSTI.GOV. [Link]

Sources

The Trifluoromethoxy Group: A Guide to Understanding its Influence on Lipophilicity and pKa

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the 4-trifluoromethoxy (-OCF₃) substituent has garnered significant attention for its unique electronic and lipophilic characteristics. This guide provides a comprehensive overview of the impact of the 4-trifluoromethoxy group on two critical molecular properties: lipophilicity (logP) and acidity (pKa). As a senior application scientist, this document synthesizes fundamental principles with practical, field-proven insights to aid researchers in the rational design and development of novel compounds.

The trifluoromethoxy group is a potent electron-withdrawing group, significantly influencing the electron density of an aromatic ring to which it is attached.[1] This electronic perturbation has profound effects on the ionization of nearby acidic or basic centers, thereby altering the pKa. Concurrently, the -OCF₃ group is highly lipophilic, a property that can enhance a molecule's ability to permeate biological membranes, a critical factor for drug absorption and distribution.[1] Understanding and quantifying these effects are paramount for predicting a drug candidate's behavior in biological systems.

This guide will delve into the theoretical underpinnings of how the 4-trifluoromethoxy group exerts its influence, provide a comparative analysis of its effects on different aromatic scaffolds, and offer detailed, validated protocols for the experimental and in silico determination of logP and pKa.

The Dual Nature of the Trifluoromethoxy Substituent: Electronic Effects and Lipophilicity

The trifluoromethoxy group's influence on molecular properties stems from a combination of strong inductive electron withdrawal and a significant contribution to lipophilicity.

Electronic Influence and the Hammett Constant

The electronic effect of a substituent on an aromatic ring can be quantified using the Hammett equation, which relates the reaction rates and equilibrium constants of substituted benzoic acids to that of benzoic acid itself. The Hammett substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. For the 4-trifluoromethoxy group, the para-substituent constant (σₚ) is approximately 0.35 . This positive value indicates that the -OCF₃ group is a moderate to strong electron-withdrawing group. This is primarily due to the high electronegativity of the fluorine atoms, which pull electron density away from the aromatic ring through the oxygen atom (a -I inductive effect).

This electron-withdrawing nature has a direct impact on the pKa of acidic and basic functional groups attached to the aromatic ring.

  • For acidic compounds (e.g., phenols, carboxylic acids): The electron-withdrawing -OCF₃ group stabilizes the conjugate base by delocalizing the negative charge, thereby increasing the acidity and lowering the pKa .

  • For basic compounds (e.g., anilines): The electron-withdrawing -OCF₃ group decreases the electron density on the nitrogen atom, making it less available to accept a proton. This reduces the basicity and lowers the pKa of the conjugate acid .

Contribution to Lipophilicity: The Hansch Constant

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP). The contribution of a substituent to a molecule's lipophilicity can be estimated using the Hansch hydrophobicity constant (π). The π value for the trifluoromethoxy group is approximately 1.04 , indicating a significant increase in lipophilicity when it replaces a hydrogen atom on an aromatic ring.[2] This high lipophilicity is attributed to the replacement of hydrogen atoms with larger, less polarizable fluorine atoms.[2]

Impact on Lipophilicity and pKa of 4-Trifluoromethoxy Substituted Compounds: A Comparative Analysis

CompoundParent Compound4-Trifluoromethoxy Substituted CompoundChange
Aniline pKa: 4.6logP: 0.94-Trifluoromethoxyaniline pKa (predicted): 3.75[3]logP (experimental): 2.82ΔpKa: -0.85 ΔlogP: +1.92
Phenol pKa: 9.9logP: 1.54-Trifluoromethoxyphenol pKa (experimental): 9.39[4]logP (calculated): 2.29[5]ΔpKa: -0.51 ΔlogP: +0.79
Benzoic Acid pKa: 4.2logP: 1.94-Trifluoromethoxybenzoic Acid pKa (predicted): 3.69[1][6]logP (predicted): 2.94ΔpKa: -0.51 ΔlogP: +1.04

Note: Predicted values are derived from computational algorithms and should be confirmed experimentally for critical applications. The pKa of 4-trifluoromethylphenol is also reported as 8.675.[7][8]

As the data illustrates, the 4-trifluoromethoxy group consistently decreases the pKa (increases acidity) and increases the logP (increases lipophilicity) across these different aromatic systems.

Methodologies for the Determination of Lipophilicity and pKa

Accurate determination of logP and pKa is essential for drug discovery and development. A variety of experimental and in silico methods are available, each with its own advantages and limitations.

Experimental Determination of Lipophilicity (logP)

The choice of method for logP determination often depends on the properties of the compound, the desired accuracy, and the required throughput.

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[9] However, it is labor-intensive and requires relatively large amounts of pure compound. It is most accurate for compounds with logP values in the range of -2 to 4.[9]

Step-by-Step Protocol for Shake-Flask logP Determination

  • Preparation of Phases:

    • Saturate n-octanol with water by shaking the two solvents together and allowing them to separate.

    • Saturate water with n-octanol in the same manner. Use the appropriate aqueous buffer if determining the distribution coefficient (logD) at a specific pH.

  • Sample Preparation:

    • Dissolve a known amount of the test compound in the aqueous phase to a concentration not exceeding 0.01 M.

  • Partitioning:

    • In a suitable vessel, combine the aqueous solution of the compound with the n-octanol phase at a known volume ratio.

    • Shake the vessel at a constant temperature (typically 25°C) until equilibrium is reached. This can take anywhere from a few minutes to several hours.

  • Phase Separation:

    • Separate the two phases by centrifugation to ensure complete separation and avoid emulsions.

  • Concentration Analysis:

    • Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP = log₁₀(P)

The RP-HPLC method is a faster, more automated alternative to the shake-flask method and is suitable for a wider range of lipophilicities (logP 0-6). It is an indirect method that correlates the retention time of a compound on a nonpolar stationary phase with its logP.

Step-by-Step Protocol for RP-HPLC logP Determination

  • System Preparation:

    • Equilibrate an RP-HPLC system with a C18 column using a mobile phase of methanol/water or acetonitrile/water at a constant temperature.

  • Calibration:

    • Inject a series of standard compounds with known logP values that span the expected range of the test compound.

    • Record the retention time (t_R) for each standard.

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀, where t₀ is the void time of the column.

    • Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values.

  • Sample Analysis:

    • Inject the test compound under the same chromatographic conditions and determine its retention time and capacity factor.

  • Calculation:

    • Use the calibration curve to determine the logP of the test compound from its measured log(k).

Diagram of Experimental Workflow for logP Determination

logP_Workflow cluster_ShakeFlask Shake-Flask Method cluster_HPLC RP-HPLC Method SF1 Prepare Saturated Phases (n-octanol and water/buffer) SF2 Dissolve Compound in Aqueous Phase SF1->SF2 SF3 Mix Phases and Shake to Equilibrium SF2->SF3 SF4 Separate Phases via Centrifugation SF3->SF4 SF5 Analyze Concentration in Each Phase SF4->SF5 SF6 Calculate logP SF5->SF6 HPLC1 Prepare HPLC System and Calibrants HPLC2 Generate Calibration Curve (logP vs. log(k)) HPLC1->HPLC2 HPLC6 Determine logP from Calibration Curve HPLC2->HPLC6 HPLC3 Analyze Test Compound HPLC4 Determine Retention Time HPLC3->HPLC4 HPLC5 Calculate log(k) HPLC4->HPLC5 HPLC5->HPLC6 Start Choose Method cluster_ShakeFlask cluster_ShakeFlask Start->cluster_ShakeFlask Direct Measurement cluster_HPLC cluster_HPLC Start->cluster_HPLC Indirect Measurement pKa_Workflow cluster_Potentiometric Potentiometric Titration cluster_UV UV-Spectrophotometry Pot1 Calibrate pH Meter Pot2 Prepare Compound Solution Pot1->Pot2 Pot3 Titrate with Strong Acid/Base Pot2->Pot3 Pot4 Record pH vs. Titrant Volume Pot3->Pot4 Pot5 Plot Titration Curve Pot4->Pot5 Pot6 Determine pKa from Half-Equivalence Point Pot5->Pot6 UV1 Prepare Compound in Buffers of Varying pH UV2 Measure UV-Vis Spectra UV1->UV2 UV3 Select Analytical Wavelength UV2->UV3 UV4 Plot Absorbance vs. pH UV3->UV4 UV5 Determine pKa from Inflection Point UV4->UV5 Start Choose Method cluster_Potentiometric cluster_Potentiometric Start->cluster_Potentiometric Universal cluster_UV cluster_UV Start->cluster_UV Requires Chromophore

Caption: Workflow for pKa determination.

In Silico Prediction of Lipophilicity and pKa

A variety of computational methods are available for the prediction of logP and pKa. These methods are valuable for high-throughput screening of virtual compound libraries and for prioritizing compounds for synthesis and experimental testing.

  • Fragment-based methods: These methods calculate logP by summing the contributions of individual molecular fragments.

  • Property-based methods: These approaches use molecular properties such as size, polarity, and hydrogen bonding capacity to predict logP and pKa.

  • Quantum mechanical methods: These more computationally intensive methods can provide highly accurate predictions of pKa by calculating the energies of the protonated and deprotonated species.

While in silico predictions are a powerful tool, it is crucial to validate these predictions with experimental data, especially for lead compounds and candidates for further development.

Conclusion

The 4-trifluoromethoxy group is a valuable substituent in medicinal chemistry, offering a means to fine-tune the lipophilicity and pKa of drug candidates. Its strong electron-withdrawing nature consistently increases the acidity of nearby functional groups, while its fluorinated structure significantly enhances lipophilicity. This guide has provided a framework for understanding these effects and has detailed robust experimental protocols for their quantification. By integrating the theoretical principles and practical methodologies presented here, researchers can make more informed decisions in the design and optimization of novel therapeutics. As with all physicochemical parameters, the interplay between lipophilicity and pKa is complex, and a thorough understanding of their combined influence is essential for successful drug development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

  • Prakesch, M., Grimaud, L., & Alayrac, C. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 24. [Link]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

  • Avdeef, A. (2012).
  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620–643.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties of 4-Trifluoromethylbenzoic Acid for R&D. Retrieved from [Link]

  • Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 53–71. [Link]

  • Chegg. (2022, October 6). Solved the pKa of 4-trifluorophenol (9.39) is only slightly. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(4-(trifluoromethoxy)phenyl)propan-1-ol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, a fluorinated aromatic alcohol of significant interest to researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, plausible synthetic routes, analytical characterization, and its strategic importance in medicinal chemistry.

Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

The incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug design.[1][2] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that medicinal chemists leverage to enhance the therapeutic potential of drug candidates.[3][4] When compared to its methoxy (-OCH3) counterpart, the trifluoromethoxy group is more resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[5] This increased metabolic stability can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.[3][4]

Furthermore, the highly electronegative fluorine atoms in the -OCF3 group significantly alter the electronic properties of the aromatic ring, while its steric bulk and lipophilicity can improve membrane permeability and binding affinity to biological targets.[3][4][5] 3-(4-(trifluoromethoxy)phenyl)propan-1-ol serves as a valuable building block, providing a trifluoromethoxylated phenyl core attached to a flexible three-carbon chain with a terminal alcohol. This alcohol moiety provides a reactive handle for further chemical modifications, making this compound an attractive starting point for the synthesis of a diverse range of more complex molecules.

Physicochemical and Structural Properties

The key physicochemical properties of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C10H11F3O2[6]
Molecular Weight 220.19 g/mol [6]
CAS Number 1000519-40-3[6]
Synonyms 3-[4-(trifluoromethoxy)phenyl]propan-1-ol[6]
Appearance Predicted to be a colorless to light yellow liquid or white powder[3][7]
Storage 2-8°C, Refrigerator[6]

The structure of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol is depicted in the diagram below.

G start Dissolve 3-(4-(trifluoromethoxy)phenyl)propanoic acid in anhydrous THF cool1 Cool to 0°C start->cool1 add_bh3 Add Borane-THF solution cool1->add_bh3 react Stir at 0°C for 1h, then at room temperature for 24h add_bh3->react monitor Monitor reaction by TLC react->monitor cool2 Cool to 0°C monitor->cool2 quench Quench with Methanol and Water cool2->quench concentrate1 Remove organic solvents under reduced pressure quench->concentrate1 extract Extract with Dichloromethane concentrate1->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by Flash Chromatography dry->purify end_product 3-(4-(trifluoromethoxy)phenyl)propan-1-ol purify->end_product G start 3-(4-(trifluoromethoxy)phenyl)propan-1-ol functional_group_interconversion Functional Group Interconversion (e.g., to amine, halide) start->functional_group_interconversion coupling Coupling with other pharmacophores functional_group_interconversion->coupling lead_compound Lead Compound coupling->lead_compound optimization Lead Optimization (SAR studies) lead_compound->optimization drug_candidate Drug Candidate optimization->drug_candidate cns_agents CNS Agents (Antidepressants, Anxiolytics) drug_candidate->cns_agents other_therapeutics Other Therapeutic Areas drug_candidate->other_therapeutics

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and formulation science. Poor aqueous solubility can impede oral bioavailability, lead to unreliable in vitro assay results, and present significant formulation challenges. This guide provides a detailed technical overview of the methodologies required to thoroughly characterize the solubility profile of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, a fluorinated aromatic alcohol of interest in medicinal chemistry. We will delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for determining kinetic, thermodynamic, pH-dependent, and co-solvent mediated solubility. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for generating high-quality, reliable solubility data.

Introduction: The Critical Role of Solubility

The trifluoromethoxy group is increasingly utilized in medicinal chemistry to enhance metabolic stability and lipophilicity, potentially improving a drug candidate's pharmacokinetic profile.[1][2] However, these same modifications can also significantly impact aqueous solubility. 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, with its combination of a lipophilic trifluoromethoxy-substituted phenyl ring and a polar propanol chain, presents an interesting case for solubility assessment. An early and thorough characterization of its solubility is paramount to de-risk its development, guide formulation strategies, and ensure the integrity of biological screening data.[3]

This guide will provide the necessary protocols to build a comprehensive solubility profile, moving from high-throughput screening methods to definitive equilibrium-based measurements.

Physicochemical Properties of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol

A foundational understanding of the molecule's intrinsic properties is essential for interpreting solubility data.

PropertyValueSource
Chemical Structure Chemical structure of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol
Molecular Formula C₁₀H₁₁F₃O₂[4]
Molecular Weight 220.19 g/mol [4]
CAS Number 1000519-40-3[4]
Predicted pKa ~15.0 (for the alcohol group, indicating it is non-ionizable in the physiological pH range)[5]
Predicted XLogP3 ~2.5-3.0 (indicative of moderate lipophilicity)[6]

Note: Predicted values are estimations and should be experimentally verified. The predicted XLogP3 suggests that the compound is moderately lipophilic, which can often correlate with lower aqueous solubility. The high pKa of the alcohol group indicates it will remain in a neutral state across the physiological pH range of 1.2-6.8.

Experimental Workflows for Solubility Determination

A multi-faceted approach is required to build a complete solubility profile. The following diagram outlines the logical flow of experiments, from initial rapid screening to in-depth characterization.

G cluster_0 Overall Solubility Assessment Workflow A Compound Acquisition (Solid Form Characterization) B Kinetic Solubility Assay (High-Throughput Screening) A->B Early Discovery Phase C Thermodynamic Solubility Assay (Gold Standard) B->C Confirm Hits & for Lead Optimization D pH-Dependent Solubility Profile (pH 1.2, 4.5, 6.8, 7.4) C->D Pre-formulation F Data Analysis & Reporting C->F E Co-solvent Solubility Evaluation D->E Formulation Development D->F E->F G cluster_1 Kinetic Solubility Protocol prep 1. Prepare 10 mM Stock in 100% DMSO dispense 2. Dispense 2 µL of Stock into 96-well plate prep->dispense add_buffer 3. Add 98 µL Aqueous Buffer (e.g., PBS, pH 7.4) dispense->add_buffer mix 4. Mix & Incubate (2 hours @ 25°C) add_buffer->mix read 5. Read Turbidity (Nephelometer) mix->read

Caption: Step-by-step kinetic solubility workflow.

Detailed Steps:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol in 100% DMSO.

  • Plating: In a 96-well microtiter plate, dispense 2 µL of the DMSO stock solution into the sample wells.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. This results in a final compound concentration of 200 µM with 2% DMSO.

  • Incubation: Seal the plate and shake for 2 hours at room temperature (25°C). [7]5. Measurement: Measure the turbidity of each well using a nephelometer. The amount of light scattering is proportional to the amount of precipitated compound.

  • Data Analysis: Compare the light scattering signal to positive (known insoluble compound) and negative (buffer with 2% DMSO) controls to determine the solubility classification.

Thermodynamic (Equilibrium) Solubility Assay

This is the "gold standard" for solubility measurement, determining the equilibrium concentration of a compound in a saturated solution. [8]It is a lower-throughput, more resource-intensive method typically performed on lead candidates during pre-formulation. [9]The shake-flask method is the most common approach. [10]

Causality and Experimental Choices
  • Why excess solid? Adding an excess of the solid compound ensures that an equilibrium is established between the dissolved and undissolved states, leading to a truly saturated solution. [11]* Why a long incubation? Achieving true equilibrium can be a slow process, especially for crystalline solids. An extended incubation period (typically 18-24 hours or longer) is necessary to ensure the dissolution process has completed. [8][11]* Why HPLC-UV/LC-MS? These analytical techniques provide accurate and specific quantification of the dissolved compound, separating it from any potential impurities or degradants. HPLC-UV is often sufficient, while LC-MS/MS offers higher sensitivity for very poorly soluble compounds. [8]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

G cluster_2 Thermodynamic Solubility Protocol add_solid 1. Add Excess Solid Compound (e.g., 2 mg) to 1 mL Buffer equilibrate 2. Equilibrate on Shaker (24 hours @ 37°C) add_solid->equilibrate separate 3. Separate Solid from Supernatant (Centrifugation or Filtration) equilibrate->separate quantify 4. Dilute Supernatant & Quantify (HPLC-UV or LC-MS/MS) separate->quantify

Caption: Step-by-step thermodynamic solubility workflow.

Detailed Steps:

  • Sample Preparation: Add an excess amount (e.g., 2 mg) of solid 3-(4-(trifluoromethoxy)phenyl)propan-1-ol to a vial containing 1 mL of the test buffer.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1°C to mimic physiological conditions) for 24 hours to reach equilibrium. [12][13]3. Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully collect the supernatant. To ensure all undissolved particles are removed, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter. [12]4. Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Dilute the clarified supernatant into a suitable solvent (e.g., 50:50 acetonitrile:water) and analyze its concentration using a validated HPLC-UV or LC-MS/MS method. [11]5. Data Reporting: The solubility is reported in units of µg/mL or mM.

pH-Dependent Solubility Profile

For ionizable compounds, solubility can vary dramatically with pH. While 3-(4-(trifluoromethoxy)phenyl)propan-1-ol is a neutral molecule, it is crucial to experimentally confirm its solubility across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) as recommended by regulatory guidelines like ICH M9. [13][14]This is typically done using the thermodynamic shake-flask method in different buffers.

Causality and Experimental Choices
  • Why pH 1.2, 4.5, and 6.8? These specific pH values are mandated by regulatory agencies (FDA, EMA) as they represent the fasting stomach (pH 1.2), and the proximal and distal small intestine, respectively. [14][15]* Why 37°C? This temperature is chosen to mimic human body temperature, which is a critical parameter for Biopharmaceutics Classification System (BCS) studies. [13]

Protocol: pH-Solubility Profile

The thermodynamic shake-flask protocol described in Section 5.2 should be followed. The experiment is run in parallel using at least the following three buffer systems: [12]* pH 1.2: 0.1 N HCl or Simulated Gastric Fluid (without enzymes).

  • pH 4.5: Acetate buffer.

  • pH 6.8: Phosphate buffer.

Data Presentation:

Buffer (37°C)pH (Initial)pH (Final)Thermodynamic Solubility (µg/mL)Thermodynamic Solubility (mM)
0.1 N HCl1.2
Acetate Buffer4.5
Phosphate Buffer6.8

It is critical to measure the pH of the saturated solution at the end of the experiment, as it can sometimes shift.

Co-solvent Solubility Evaluation

For poorly soluble compounds, formulations often include co-solvents to enhance solubility. [16]Evaluating the impact of common pharmaceutical co-solvents on the solubility of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol provides critical data for formulation development.

Causality and Experimental Choices
  • Why Ethanol, Propylene Glycol, PEG 400? These are among the most widely used and accepted co-solvents in oral and parenteral drug formulations due to their solubilizing capacity and safety profiles.

  • Why a Range of Concentrations? Testing a range of co-solvent concentrations (e.g., 10%, 20%, 40% v/v in water) allows for the construction of a solubility curve, which can be used to identify the optimal co-solvent percentage and to build predictive models. [17]

Protocol: Co-solvent Effects

This study also utilizes the thermodynamic shake-flask method (Section 5.2). The experiment is performed using various mixtures of co-solvent and water as the solvent system.

Data Presentation:

Co-solvent System (v/v in Water)Thermodynamic Solubility (µg/mL)Fold Increase vs. Water
100% Water1.0
10% Ethanol
20% Ethanol
40% Ethanol
10% Propylene Glycol
20% Propylene Glycol
40% Propylene Glycol
10% PEG 400
20% PEG 400
40% PEG 400

Conclusion

Characterizing the solubility profile of a compound like 3-(4-(trifluoromethoxy)phenyl)propan-1-ol is a non-trivial but essential task in pharmaceutical development. By systematically applying the kinetic, thermodynamic, pH-dependent, and co-solvent evaluation protocols detailed in this guide, researchers can generate a robust and reliable dataset. This data will empower informed decision-making, from lead candidate selection and risk assessment to the rational design of effective drug delivery systems, ultimately increasing the probability of developmental success.

References

  • Pharmaffiliates. 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol.

  • PubChem. 3-[4-(Trifluoromethyl)phenyl]propanal.

  • U.S. National Library of Medicine. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

  • MySkinRecipes. 3-(4-(Trifluoromethoxy)phenyl)propan-1-amine.

  • Benchchem. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

  • Sigma-Aldrich. 3-(4-Methoxyphenyl)-1-propanol.

  • U.S. National Library of Medicine. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.

  • Pharmaffiliates. 3-(4-(Trifluoromethyl)phenyl)propan-1-ol.

  • Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.

  • TCI Chemicals. 3-[3-(Trifluoromethyl)phenyl]-1-propanol.

  • AiFChem. 3-(4-(Trifluoromethyl)phenyl)propan-1-ol.

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

  • Evotec. Thermodynamic Solubility Assay.

  • World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments.

  • Creative Biolabs. Solubility Assessment Service.

  • BioDuro. ADME Solubility Assay.

  • Singhvi, G. et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Chem-Impex. 3-[3-(Trifluoromethyl)phenyl]-1-propanol.

  • BLDpharm. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

  • Enamine. Shake-Flask Aqueous Solubility Assay.

  • U.S. National Library of Medicine. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin.

  • International Council for Harmonisation. ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.

  • ResearchGate. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.

  • ResearchGate. Review of the cosolvency models for predicting solubility in solvent mixtures.

  • ConnectSci. Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules.

  • ResearchGate. Experimental ∆logP effects for matched molecular pairs of 24 neutral...

  • Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.

  • U.S. National Library of Medicine. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9).

  • Admescope. ICH M9 and the Biopharmaceutics Classification System.

  • Wikipedia. Cosolvent.

  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

  • Co-solvency and anti-solvent method for the solubility enhancement.

  • MDPI. Advances in the Development of Trifluoromethoxylation Reagents.

  • U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers.

  • U.S. National Library of Medicine. Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(4-(trifluoromethoxy)phenyl)propan-1-ol via column chromatography. It is designed to offer practical, in-depth solutions to common challenges, moving beyond a simple procedural outline to explain the underlying principles and rationale for each step. Our goal is to empower you with the expertise to not only execute this purification successfully but also to troubleshoot and adapt the methodology to your specific experimental context.

Understanding the Molecule: Key Physicochemical Properties

Before delving into the purification protocol, it is crucial to understand the physicochemical characteristics of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol. These properties dictate its behavior during chromatographic separation.

PropertyValueSignificance for Chromatography
Molecular Formula C₁₀H₁₁F₃O₂Indicates the presence of a polar alcohol group and a relatively nonpolar trifluoromethoxy-substituted phenyl ring.
Molecular Weight 220.19 g/mol [1]Influences diffusion rates but is less critical than polarity for this technique.
Polarity Moderately PolarThe hydroxyl (-OH) group is a primary site for interaction with the polar stationary phase (silica gel). The trifluoromethoxy group (-OCF₃) is electron-withdrawing and increases the polarity of the aromatic ring compared to an unsubstituted phenyl ring.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Crucial for sample loading and mobile phase selection.
Storage 2-8°C, in a refrigerator[1]Suggests potential for slow degradation at room temperature.

The presence of both a polar alcohol and a fluorinated aromatic ring makes column chromatography an ideal purification technique, allowing for separation from less polar starting materials or byproducts and more polar impurities.

Recommended Purification Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the purification of gram-scale quantities of crude 3-(4-(trifluoromethoxy)phenyl)propan-1-ol.

Materials:

  • Crude 3-(4-(trifluoromethoxy)phenyl)propan-1-ol

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, tank, and UV lamp

Procedure:

  • Solvent System Selection (TLC Analysis):

    • Prepare a stock solution of your crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a solvent system of hexane and ethyl acetate. A good starting ratio is 4:1 (hexane:ethyl acetate).

    • Visualize the plate under a UV lamp.

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.35.[2] Adjust the solvent ratio as needed; increasing the ethyl acetate concentration will increase the Rf value.[3]

  • Column Packing (Slurry Method):

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.[2]

    • In a separate beaker, create a slurry of silica gel in your chosen eluent (the less polar solvent mixture determined by TLC).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[5]

    • Allow the silica to settle, and then add another thin layer of sand on top to prevent disturbance of the silica bed when adding solvent.[2]

    • Drain the solvent until it is just level with the top of the sand layer. Crucially, do not let the column run dry at any stage. [5][6]

  • Sample Loading:

    • Dissolve the crude 3-(4-(trifluoromethoxy)phenyl)propan-1-ol in a minimal amount of the eluent or a slightly more polar solvent if necessary for solubility.

    • Carefully pipette the sample solution onto the top of the sand layer.

    • Drain the solvent until the sample has fully entered the silica gel.

    • Gently add a small amount of fresh eluent to wash any remaining sample from the sides of the column into the silica.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin to collect fractions in appropriately sized test tubes or flasks.[7]

    • Maintain a steady flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.[6]

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-(4-(trifluoromethoxy)phenyl)propan-1-ol.

Visualizing the Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Solvent System) Pack Pack Column (Slurry Method) TLC->Pack Load Load Crude Sample Pack->Load Elute Elute and Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Monitor->Elute Continue Elution Combine Combine Pure Fractions Monitor->Combine Product Identified Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A flowchart of the column chromatography purification process.

Troubleshooting Guide & FAQs

Q1: My compound is not moving off the baseline (Rf is too low), even with a high concentration of ethyl acetate.

  • Cause: The chosen solvent system is not polar enough to effectively elute your compound. 3-(4-(trifluoromethoxy)phenyl)propan-1-ol is moderately polar, and if your crude mixture contains highly polar impurities, they can interact strongly with the silica gel.

  • Solution:

    • Increase the Polarity of the Mobile Phase: A common and effective strategy is to add a small percentage of methanol to your eluent. For example, start with a mobile phase of dichloromethane containing 1-5% methanol. Be cautious, as methanol is a very polar solvent, and adding too much can cause all compounds to elute quickly with poor separation.

    • Alternative Stationary Phases: If your compound is exceptionally polar or sensitive to the acidic nature of silica, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica.[8]

Q2: All my spots are coming off the column at once, with very poor separation.

  • Cause: The eluent is too polar, causing all components of the mixture to travel with the solvent front.

  • Solution:

    • Decrease the Polarity of the Mobile Phase: Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. For instance, if you are using a 1:1 mixture of hexane and ethyl acetate, try a 3:1 or 4:1 mixture.

    • Check Sample Loading: Overloading the column with too much crude material can lead to broad bands and poor separation. As a general rule, the amount of silica gel should be 20-50 times the weight of your crude sample.[4]

    • Ensure Proper Sample Application: The initial band of your sample should be as narrow as possible. Dissolve your crude product in the minimum amount of solvent for loading.

Q3: I see streaking or tailing of my spots on the TLC plate and column.

  • Cause: This can be due to several factors:

    • Compound Instability: The compound may be degrading on the acidic silica gel.

    • Inappropriate Solvent: The compound may not be fully soluble in the mobile phase at all concentrations.

    • Overloading: Too much sample applied to the TLC plate or column.

  • Solution:

    • Test for Stability: Run a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If you see spots that are not on the diagonal, your compound is likely decomposing.

    • Deactivate the Silica Gel: If your compound is acid-sensitive, you can deactivate the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to your eluent.

    • Use a Different Solvent System: Try a different combination of solvents. For example, dichloromethane/methanol can sometimes provide better peak shape for polar compounds.

Q4: The column is running very slowly or has stopped completely.

  • Cause:

    • Fine Silica Particles: The silica gel may contain very fine particles that are clogging the column frit or the packing itself.

    • Precipitation: The compound or an impurity may have precipitated at the top of the column.

    • Improper Packing: The column may have been packed too tightly or unevenly.

  • Solution:

    • Apply Gentle Pressure: Use a pipette bulb or a regulated air line to apply gentle pressure to the top of the column.

    • Check for Blockages: If pressure does not help, there may be a blockage at the stopcock. Carefully try to dislodge it with a thin wire.[8]

    • Repack the Column: In severe cases, the best solution is to carefully unpack and then repack the column.

Logical Decision-Making in Purification

Troubleshooting_Logic Start Initial TLC Analysis Rf_Check Is Rf between 0.2-0.35? Start->Rf_Check Rf_High Rf too high (>0.35) Decrease eluent polarity Rf_Check->Rf_High No Rf_Low Rf too low (<0.2) Increase eluent polarity Rf_Check->Rf_Low No Proceed Proceed to Column Chromatography Rf_Check->Proceed Yes Rf_High->Start Adjust & Re-run TLC Rf_Low->Start Adjust & Re-run TLC Separation_Check Good Separation on Column? Proceed->Separation_Check Poor_Sep Poor Separation (Co-elution) Separation_Check->Poor_Sep No Streaking Streaking/Tailing? Separation_Check->Streaking Yes Poor_Sep->Start Re-evaluate Solvent System No_Streaking No Streaking->No_Streaking No Yes_Streaking Yes Streaking->Yes_Streaking Yes Pure_Product Pure Product Isolated No_Streaking->Pure_Product Troubleshoot_Streaking Troubleshoot Streaking (Check stability, solvent, loading) Yes_Streaking->Troubleshoot_Streaking Troubleshoot_Streaking->Proceed

Caption: A decision tree for troubleshooting column chromatography.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • Supporting Information for an article. Purification by silica gel column chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]

  • PubChem. 3-[4-(Trifluoromethyl)phenyl]propanal. [Link]

  • MySkinRecipes. 3-(4-(Trifluoromethoxy)phenyl)propan-1-amine. [Link]

  • Pharmaffiliates. 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Student Doctor Network Forums. TLC Chromatography Question. [Link]

  • Reddit. Organic chem TLC. [Link]

  • YouTube. Performing Column Chromatography. [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]

Sources

Technical Support Center: Synthesis of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis and to provide actionable solutions for yield improvement. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights.

Section 1: Overview of Synthetic Strategies

The synthesis of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol can be approached through several primary routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. The two most common strategies involve the reduction of a carbonyl group or the hydrogenation of an unsaturated precursor.

Section 2: Troubleshooting Guide - Low Yield & Impurities

This section addresses the most frequently encountered issues during the synthesis.

Scenario 1: Reduction of 3-(4-(trifluoromethoxy)phenyl)propanoic Acid

The reduction of the corresponding carboxylic acid is a direct and common route. However, several factors can lead to suboptimal yields.

Question: My yield is consistently low (<70%) when reducing 3-(4-(trifluoromethoxy)phenyl)propanoic acid with lithium aluminum hydride (LiAlH₄). What are the likely causes and how can I improve it?

Answer:

Low yields in LiAlH₄ reductions of carboxylic acids are a frequent issue, often stemming from three key areas: reagent activity, reaction conditions, and work-up procedures.

  • Causality - Reagent Activity & Reaction Mechanism: The reduction of a carboxylic acid with LiAlH₄ is more demanding than the reduction of an ester or an aldehyde. The first equivalent of hydride reacts with the acidic proton of the carboxyl group to form a lithium carboxylate salt and hydrogen gas. This carboxylate is less electrophilic and thus harder to reduce. Sub-optimal reagent quality or insufficient equivalents will result in incomplete conversion.[1]

  • Troubleshooting & Solutions:

    • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water.[2] Any moisture in the solvent (typically THF or diethyl ether) or on the glassware will consume the reagent, leading to lower effective stoichiometry. Always use freshly distilled, anhydrous solvents.

    • Verify LiAlH₄ Quality and Stoichiometry: Use a fresh, unopened bottle of LiAlH₄ or titrate older batches to determine their active hydride content. For carboxylic acids, a molar excess of LiAlH₄ (typically 1.5 to 2.0 equivalents) is recommended to ensure complete conversion.

    • Consider an Alternative - Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent alternative that often provides cleaner reactions and higher yields for carboxylic acid reductions.[3][4] It is generally more selective and the work-up is often simpler.

    • Optimize the Work-up Procedure: Improper work-up can lead to the formation of emulsions or insoluble aluminum salts that trap the product. A carefully controlled reverse quench (adding the reaction mixture to the quenching agent) is often beneficial. For a more effective work-up, consider a Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) to precipitate granular aluminum salts that are easily filtered.

Question: I am using BH₃·THF for the reduction, but the reaction seems sluggish and incomplete. Why is this happening?

Answer:

While often superior to LiAlH₄ for this transformation, the efficacy of BH₃·THF can be compromised by a few factors.

  • Causality - Reagent Stability: BH₃·THF is a complex with limited stability, especially at room temperature or in the presence of moisture. Decomposition can occur, reducing its effective concentration.[3]

  • Troubleshooting & Solutions:

    • Use High-Quality, Stabilized BH₃·THF: Purchase from a reputable supplier and store it under an inert atmosphere at the recommended temperature (typically 2-8 °C).

    • Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid byproduct formation at elevated temperatures.

    • Consider a More Stable Borane Source: Borane dimethyl sulfide complex (BH₃·SMe₂) is more stable and concentrated than BH₃·THF, though its pungent odor requires working in a well-ventilated fume hood.[3]

Scenario 2: Hydrogenation of 4-(Trifluoromethoxy)cinnamic Acid

Another common pathway is the hydrogenation of the corresponding cinnamic acid derivative. This reduces both the alkene and the carboxylic acid in a single step under the right conditions.

Question: During the hydrogenation of 4-(trifluoromethoxy)cinnamic acid, I am getting a significant amount of 3-(4-(trifluoromethoxy)phenyl)propanoic acid instead of the desired alcohol. How can I promote full reduction?

Answer:

This is a classic issue of chemoselectivity. The carbon-carbon double bond of a cinnamic acid is readily hydrogenated, but the subsequent reduction of the carboxylic acid requires more forcing conditions.

  • Causality - Reaction Energetics: Catalytic hydrogenation of an alkene is typically much faster and occurs under milder conditions than the hydrogenation of a carboxylic acid. Standard catalysts like Palladium on carbon (Pd/C) at low pressure will primarily yield the saturated carboxylic acid.[4]

  • Troubleshooting & Solutions:

    • Choice of Catalyst: For the reduction of a carboxylic acid to an alcohol, more robust catalysts are needed. Rhodium-based catalysts (e.g., Rh/C or Rh/Al₂O₃) or Ruthenium catalysts are generally more effective than Palladium for this transformation.

    • Increase Hydrogen Pressure and Temperature: This is the most critical parameter. High pressure (typically >500 psi or ~35 bar) and elevated temperatures (100-150 °C) are usually required to facilitate the reduction of the carboxylic acid group.

    • Two-Step Approach: A more reliable and often higher-yielding approach is to perform the synthesis in two distinct steps:

      • Step 1: Hydrogenate the 4-(trifluoromethoxy)cinnamic acid using 10% Pd/C under mild conditions (e.g., 1 atm H₂, room temperature) to cleanly form 3-(4-(trifluoromethoxy)phenyl)propanoic acid.

      • Step 2: Isolate the saturated acid and then reduce it to the desired alcohol using a chemical reductant like BH₃·THF as described in Scenario 1. This two-step process offers better control and often a higher overall yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route offers the best overall yield and purity on a lab scale?

The two-step approach is generally the most reliable for achieving high yield and purity. Specifically: 1) Hydrogenation of 4-(trifluoromethoxy)cinnamic acid to 3-(4-(trifluoromethoxy)phenyl)propanoic acid, followed by 2) reduction of the propanoic acid with BH₃·THF. This decouples the two reduction steps, allowing for optimization and purification at the intermediate stage, which prevents carrying impurities through to the final product.

Q2: How can I effectively monitor the progress of these reactions?

  • Thin Layer Chromatography (TLC): This is the quickest method. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to resolve the starting material, intermediate, and product. Staining with potassium permanganate can help visualize the alcohol product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive tracking of all components in the reaction mixture and can help identify byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the final stages of the reaction and assessing the purity of the final alcohol product.[5]

Q3: What are the primary safety concerns I should be aware of?

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water and protic solvents. Handle only under an inert atmosphere (Nitrogen or Argon) and use appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves.

  • Borane Complexes (BH₃·THF, BH₃·SMe₂): Flammable and toxic. BH₃·SMe₂ has a highly unpleasant smell. All manipulations should be performed in a certified chemical fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel. Always purge the system with an inert gas before and after the reaction.

Q4: My final product appears oily and is difficult to purify by column chromatography. What are the best practices for purification?

3-(4-(trifluoromethoxy)phenyl)propan-1-ol is a liquid or low-melting solid. Loss on silica gel can occur due to its polarity.

  • Minimize Silica Gel Usage: Use a shorter, wider column ("flash chromatography") and carefully select the eluent system to ensure a good separation (Rf of ~0.3 is ideal).

  • Distillation: If the scale allows and the product is thermally stable, vacuum distillation is an excellent method for purification and can yield a very pure product.[6] The boiling point for the related 3-(3-trifluoromethylphenyl)propan-1-ol is reported as 58-60 °C at 1.1-1.5 mbar, which can serve as an estimate.[5]

  • Aqueous Wash: Before chromatography or distillation, ensure the crude product is thoroughly washed with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine to remove excess water.

Section 4: Data & Protocols

Comparative Analysis of Reducing Agents
Reducing AgentTypical SolventTemperature (°C)Key AdvantagesKey Disadvantages
LiAlH₄ Anhydrous THF/Ether0 to RTHigh reactivityViolent reaction with water; difficult work-up; less selective
BH₃·THF Anhydrous THFRT to 50High selectivity for carboxylic acids; clean reaction; easier work-upLimited stability; lower concentration
BH₃·SMe₂ Anhydrous THFRT to 50More stable and concentrated than BH₃·THFPungent and toxic odor
Protocol 1: Two-Step Synthesis via Cinnamic Acid Derivative

Step A: Hydrogenation of 4-(Trifluoromethoxy)cinnamic Acid

  • To a solution of 4-(trifluoromethoxy)cinnamic acid (1.0 eq) in ethanol or ethyl acetate (approx. 0.2 M), add 10% Palladium on carbon (1-2 mol%).

  • Place the mixture in a hydrogenation vessel. Purge the vessel with nitrogen, then introduce hydrogen gas (1 atm or balloon pressure).

  • Stir the reaction vigorously at room temperature for 4-12 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield crude 3-(4-(trifluoromethoxy)phenyl)propanoic acid, which can be used in the next step without further purification if sufficiently pure.

Step B: Reduction of 3-(4-(trifluoromethoxy)phenyl)propanoic Acid with BH₃·THF

  • Under an inert atmosphere (N₂ or Ar), dissolve the crude propanoic acid (1.0 eq) from Step A in anhydrous THF (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH₃·THF complex (1.0 M in THF, approx. 1.5 eq) dropwise via a syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography (e.g., 10-40% ethyl acetate/hexanes) or vacuum distillation to afford the pure 3-(4-(trifluoromethoxy)phenyl)propan-1-ol.

Section 5: Visual Workflow & Schematics

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield Observed check_sm Check for Starting Material (SM) by TLC/LCMS start->check_sm sm_present Incomplete Reaction check_sm->sm_present SM Present sm_absent Full Conversion, but Low Isolated Yield check_sm->sm_absent SM Absent cause1 Cause: Insufficient Reagent or Activity sm_present->cause1 cause2 Cause: Sub-optimal Reaction Conditions sm_present->cause2 check_byproducts Check for Byproducts by TLC/LCMS/GCMS sm_absent->check_byproducts sol1 Solution: 1. Use fresh/titrated reagent. 2. Increase stoichiometry. 3. Ensure anhydrous conditions. cause1->sol1 sol2 Solution: 1. Increase reaction time. 2. Gently heat if applicable (e.g., BH3-THF). cause2->sol2 byproducts_present Side Reactions Occurred check_byproducts->byproducts_present Yes no_byproducts No Significant Byproducts check_byproducts->no_byproducts No cause3 Cause: Unoptimized Reaction Conditions byproducts_present->cause3 cause4 Cause: Product Loss During Work-up/Purification no_byproducts->cause4 sol3 Solution: Lower temperature or use a more selective reagent. cause3->sol3 sol4 Solution: 1. Optimize quench/extraction. 2. Use alternative purification (e.g., distillation vs. column). cause4->sol4

Caption: Decision tree for troubleshooting low product yield.

Key Synthetic Pathways

Synthetic_Pathways cluster_0 Route A: Reduction First cluster_1 Route B: Direct Hydrogenation cinnamic_acid 4-(Trifluoromethoxy)cinnamic Acid propanoic_acid 3-(4-(Trifluoromethoxy)phenyl)- propanoic Acid cinnamic_acid->propanoic_acid H₂, Pd/C (Mild Conditions) product_a 3-(4-(Trifluoromethoxy)phenyl)- propan-1-ol propanoic_acid->product_a BH₃·THF or LiAlH₄ cinnamic_acid_b 4-(Trifluoromethoxy)cinnamic Acid product_b 3-(4-(Trifluoromethoxy)phenyl)- propan-1-ol cinnamic_acid_b->product_b H₂, Rh/C or Ru/C (High Pressure/Temp) side_product 3-(4-(Trifluoromethoxy)phenyl)- propanoic Acid cinnamic_acid_b->side_product Incomplete Reduction

Caption: Comparison of primary synthetic routes to the target molecule.

References

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
  • Organic Syntheses. 3-phenyl-1-propanol. Organic Syntheses. Available at: [Link]

  • LookChem. 3-(4-trifluoromethyl-phenyl)-propan-1-ol. LookChem. Available at: [Link]

  • ResearchGate. An Extremely Simple, Convenient and Mild One-Pot Reduction of Carboxylic Acids to Alcohols Using 3,4,5-Trifluorophenylboronic Acid and Sodium Borohydride. ResearchGate. Available at: [Link]

  • CSIR-NIScPR. Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • National Institutes of Health. Altering Expression of Cinnamic Acid 4-Hydroxylase in Transgenic Plants Provides Evidence for a Feedback Loop at the Entry Point into the Phenylpropanoid Pathway. NIH. Available at: [Link]

  • ACS Publications. Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation. ACS Publications. Available at: [Link]

  • Chemguide. reduction of carboxylic acids. Chemguide. Available at: [Link]

  • Royal Society of Chemistry. The photodimerisation of the chloro-, methoxy- and nitro-derivatives of trans-cinnamic acid: a study of single crystals by vibrational microspectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Organic Chemistry Portal. Acid to Alcohol - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. The nitration of cinnamic acid derivatives. ResearchGate. Available at: [Link]

  • Google Patents. US4486607A - Process for the production of phenyl substituted propanal. Google Patents.
  • Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. Available at: [Link]

  • CORE. An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride. CORE. Available at: [Link]

  • Google Patents. EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources. Google Patents.
  • Sciencemadness.org. Dehydration of 3-Phenyl-1-propanol. Sciencemadness.org. Available at: [Link]

  • National Institutes of Health. 3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one. PubChem. Available at: [Link]

Sources

Technical Support Center: Purification of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Critical Quality Attributes (CQA)

Before initiating purification, verify your target specifications against the compound's physicochemical profile. This alcohol is a viscous oil, making crystallization difficult without derivatization.

ParameterSpecificationNotes
Compound Name 3-(4-(trifluoromethoxy)phenyl)propan-1-ol
CAS Number 1000519-40-3
Molecular Weight 220.19 g/mol
Physical State Colorless to light yellow oilViscous liquid at RT.
Boiling Point 58–60 °C @ 1.1–1.5 mbarHigh vacuum required for distillation [1].
Solubility DCM, EtOAc, MeOH, DMSOLipophilic

group reduces water solubility.
Key Impurities 3-(4-(trifluoromethoxy)phenyl)propanoic acid; Palladium (if coupled); Aluminum salts (if reduced).

Interactive Troubleshooting Guide

Select the module below that best matches your current purification bottleneck.

Module A: Reaction Work-up (Removal of Reagents)

Q: I used


 to reduce the acid precursor, and my work-up is a gelatinous emulsion. How do I recover the product? 

A: This is a classic "Aluminum Emulsion" issue caused by hydrated aluminum hydroxides. Do not attempt simple extraction; the emulsion will trap your product.

Protocol: The Fieser Work-up This method creates a granular, filterable precipitate rather than a gel [2].[1] Assume


 grams of 

were used.
  • Cool reaction mixture to 0°C with vigorous stirring.

  • Add

    
     mL of water  slowly (Caution: Exothermic, 
    
    
    
    gas evolution).
  • Add

    
     mL of 15% aqueous NaOH .
    
  • Add

    
     mL of water .
    
  • Warm to room temperature and stir for 15–30 minutes. The gray/white solid should become granular.

  • Add anhydrous

    
     to the suspension.
    
  • Filter through a pad of Celite.[2] Rinse the cake with THF or Diethyl Ether.

Q: My LC-MS shows 5-10% unreacted carboxylic acid starting material. Can I remove this without running a column?

A: Yes. The acidity of the precursor (pKa ~4.5) allows for chemoselective removal using a basic wash, while the alcohol (pKa ~16) remains in the organic layer.

Protocol: Chemoselective Base Wash

  • Dissolve crude oil in Ethyl Acetate (EtOAc).

  • Wash

    
     with saturated 
    
    
    
    (pH ~8.5).
    • Why: This deprotonates the acid into its water-soluble carboxylate salt.

  • (Optional) If the acid persists, use 1M NaOH, but minimize contact time to prevent deprotonation of the alcohol (unlikely, but good practice).

  • Wash the organic layer with brine, dry over

    
    , and concentrate.
    
Module B: Chromatographic Separation

Q: The product co-elutes with a non-polar impurity on TLC. What solvent system should I use?

A: The lipophilic


 group makes the molecule "greasier" than typical phenyl-propanols. Standard Hexane/EtOAc gradients may cause "tailing" or co-elution with the des-hydroxy alkane impurity.

Recommendation: Switch to a Dichloromethane (DCM) / Methanol system.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Gradient: Start with 100% DCM. Gradient to 5% MeOH in DCM.

  • Rationale: DCM solubilizes the fluorinated aromatic ring better than Hexanes, often sharpening the band shape.

Q: I see a "ghost peak" in the aromatic region during NMR. Is this an impurity?

A: Check for Rotamers or Fluorine Coupling .

  • The

    
     group couples to the aromatic protons (
    
    
    
    ), causing peak splitting that can look like impurities.
  • Verification: Run a

    
    -decoupled 
    
    
    
    -NMR or a 2D COSY experiment to confirm the signals belong to the product.
Module C: Trace Metal Scavenging (Pd/Al)

Q: I synthesized the precursor via Heck coupling, and the final alcohol has a yellow tint (Pd > 50 ppm). How do I polish this?

A: Palladium residues from cross-coupling are often coordinated to the aromatic ring or trapped in the oil. Crystallization is not an option here.

Protocol: Thiol-Derivatized Silica (SiliaMetS®)

  • Dissolve the crude oil in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger (0.5 eq relative to expected Pd content, or 5-10 wt% of product) [3].

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE filter.

  • Concentrate.[1] The oil should now be colorless.

Visual Workflows

Figure 1: Purification Strategy Decision Matrix

Use this logic flow to determine the most efficient purification route based on your synthesis method.

PurificationStrategy Start Crude 3-(4-(trifluoromethoxy)phenyl)propan-1-ol CheckMethod Synthesis Method? Start->CheckMethod RouteRed Reduction (LiAlH4/BH3) from Acid/Ester CheckMethod->RouteRed Reduction RouteCoup Pd-Coupling (Heck/Suzuki) CheckMethod->RouteCoup Coupling ImpurityRed Impurity: Al salts, Boron, Unreacted Acid RouteRed->ImpurityRed ImpurityCoup Impurity: Pd Residues, Phosphine Oxides RouteCoup->ImpurityCoup ActionFieser Step 1: Fieser Work-up (Granular Precipitate) ImpurityRed->ActionFieser ActionScav Step 1: SiliaMetS Thiol (Pd Scavenging) ImpurityCoup->ActionScav ActionBase Step 2: NaHCO3 Wash (Remove Acid) ActionFieser->ActionBase Distill Final Polish: Kugelrohr Distillation (60°C @ 1.1 mbar) ActionBase->Distill ActionCol Step 2: Flash Column (DCM/MeOH) ActionScav->ActionCol ActionCol->Distill

Caption: Decision matrix selecting purification steps based on upstream synthesis chemistry.

Figure 2: The Fieser Work-up Protocol (Aluminum Removal)

Critical for preventing emulsion formation during scale-up.

FieserWorkup Step1 Crude Rxn Mixture (LiAlH4 + Product) Step2 Cool to 0°C Add n mL Water Step1->Step2 Quench Step3 Add n mL 15% NaOH Step2->Step3 Hydrolysis Step4 Add 3n mL Water Step3->Step4 Granulation Step5 Warm to RT Stir 15 min Step4->Step5 Step6 Add MgSO4 (Drying Agent) Step5->Step6 Step7 Filter (Celite) Granular White Solid Step6->Step7 Isolation

Caption: Step-by-step Fieser protocol. 'n' represents the mass of LiAlH4 used in grams.

Distillation Parameters (Scale-Up)

For quantities >5g, distillation is superior to chromatography for this oil.

EquipmentPressure (Vacuum)Temperature (Head)Notes
Kugelrohr 1.1 – 1.5 mbar58 – 60 °CBest for 1–10g scales. Prevent bumping.
Short Path 0.4 mmHg68 – 71 °CUse vigreux column for higher purity [1].
Wiper Film < 0.1 mbar55 °CFor industrial scale (>100g).

Safety Note: The


 group is generally stable, but avoid temperatures >150°C during distillation to prevent any risk of fluoride elimination, although this is rare for aryl trifluoromethoxy compounds compared to alkyl variants.

References

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. (Standard Protocol for Al Hydride Workup).

  • Biotage. (2023). How to Remove Palladium in Three Easy Steps. Retrieved January 28, 2026, from [Link]

Sources

Preventing decomposition of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol during distillation

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: TSC-2026-01-A Topic: Preventing Decomposition of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol During Distillation Senior Application Scientist: Dr. Gemini

Introduction for the Researcher

Welcome to the Technical Support Center. This guide is designed for professionals engaged in the synthesis and purification of complex organic molecules, specifically addressing the challenges associated with the distillation of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol. This compound, and others like it, are susceptible to thermal degradation, which can lead to significant yield loss and product contamination. Our goal is to provide you with a deep understanding of the underlying decomposition mechanisms and to equip you with robust, field-proven strategies to ensure the integrity of your product.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant charring and low yield when distilling my 3-(4-(trifluoromethoxy)phenyl)propan-1-ol. What is happening?

A1: The issues you are encountering—charring, discoloration, and reduced yield—are classic indicators of thermal decomposition. Phenylpropanols, especially those substituted with electron-withdrawing groups like trifluoromethoxy, can be sensitive to the high temperatures required for atmospheric distillation. The primary degradation pathways are:

  • Acid-Catalyzed Dehydration: This is one of the most common decomposition routes for alcohols.[1][2][3][4] Trace acidic impurities in your crude product or on the glassware can protonate the hydroxyl group, turning it into an excellent leaving group (water).[1][2] Subsequent elimination of a proton from an adjacent carbon atom results in the formation of an alkene (3-(4-(trifluoromethoxy)phenyl)prop-1-ene) and water. This process can be exacerbated at high temperatures.

  • Intermolecular Etherification: Under similar acidic and thermal conditions, one alcohol molecule can act as a nucleophile, attacking another protonated alcohol molecule in an SN2 reaction.[5] This results in the formation of a high-boiling bis(3-(4-(trifluoromethoxy)phenyl)propyl) ether, which often remains in the distillation pot and contributes to the "tar" or char residue.

  • Oxidation: If the distillation apparatus is not properly sealed or purged with an inert atmosphere, the alcohol can be oxidized by atmospheric oxygen at high temperatures, leading to the formation of aldehydes, carboxylic acids, and other colored byproducts.

Q2: What is the single most effective change I can make to my protocol?

A2: The most critical modification is to reduce the distillation temperature by performing the distillation under vacuum .[6][7] The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment.[6][8] By reducing the system pressure, you lower the temperature required to achieve boiling.[6][8] This minimizes the thermal stress on the molecule, dramatically reducing the rates of all decomposition pathways. For example, a related compound, 3-(3-trifluoromethylphenyl)propan-1-ol, boils at 58-60 °C under a pressure of 1.1-1.5 mbar, a temperature far less likely to cause degradation than its atmospheric boiling point.

Q3: Are there any chemical additives that can help stabilize the compound during distillation?

A3: Yes, complementing vacuum distillation with chemical stabilizers is a highly effective strategy.

  • Non-Volatile Base: To counteract trace acidity that catalyzes dehydration and etherification, add a small amount of a non-volatile, anhydrous inorganic base to the distillation flask. Anhydrous potassium carbonate (K₂CO₃) is an excellent and inexpensive choice.[9] It effectively neutralizes any trace acids without introducing reactive nucleophiles.

  • Radical Scavenger: To prevent oxidation, especially if achieving a perfect inert atmosphere is difficult, the addition of a radical inhibitor is recommended. Butylated hydroxytoluene (BHT) is a widely used antioxidant that functions by scavenging free radicals, thereby terminating the chain reactions involved in oxidation.[10][11] It is effective even at very low concentrations.

Troubleshooting and Best Practices Guide

This section provides a systematic approach to troubleshooting and preventing the decomposition of your target compound.

Visualizing the Problem: Potential Decomposition Pathways

The following diagram illustrates the two primary, non-oxidative decomposition routes for your alcohol under thermal and/or acidic stress.

DecompositionPathways Reactant 3-(4-(trifluoromethoxy)phenyl)propan-1-ol (Your Product) Conditions High Temperature and/or Trace Acid (H+) Reactant->Conditions Subjected to Alkene Dehydration Product: 3-(4-(trifluoromethoxy)phenyl)prop-1-ene Ether Etherification Product: Bis(3-(4-(trifluoromethoxy)phenyl)propyl) ether Conditions->Alkene Dehydration (-H₂O) Conditions->Ether Etherification (-H₂O) (via reaction with second alcohol molecule)

Caption: Primary decomposition pathways for the target alcohol.

Logical Troubleshooting Workflow

Follow this decision tree to diagnose and solve distillation problems.

TroubleshootingFlow start Start: Distillation results in low yield/ decomposition q1 Are you using vacuum distillation? start->q1 sol1 Implement Vacuum Distillation (See Protocol 1) q1->sol1 No q2 Is the vacuum pressure low enough (< 5 mbar)? q1->q2 Yes sol1->q2 sol2 Improve Vacuum System: - Check for leaks - Use a better pump - Use a cold trap q2->sol2 No q3 Are you still seeing some decomposition? q2->q3 Yes sol2->q3 sol3 Add Stabilizers: - Anhydrous K₂CO₃ - BHT (See Protocol 2) q3->sol3 Yes end Success: Pure product, high yield q3->end No sol3->end alt Consider Alternative Purification: - Column Chromatography sol3->alt If problems persist

Caption: Step-by-step troubleshooting decision tree.

Experimental Protocols

Protocol 1: Optimized Vacuum Distillation

This protocol is the primary recommended method for purifying thermally sensitive alcohols.

Objective: To purify 3-(4-(trifluoromethoxy)phenyl)propan-1-ol while minimizing thermal decomposition.

Materials:

  • Crude 3-(4-(trifluoromethoxy)phenyl)propan-1-ol

  • Round-bottom flask (distillation pot)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Digital thermometer and adapter

  • Heating mantle with stirrer

  • Magnetic stir bar

  • Vacuum pump (capable of < 5 mbar)

  • Manometer/vacuum gauge

  • Cold trap (optional but highly recommended, with dry ice/acetone or liquid nitrogen)

  • Glass wool for insulation

Procedure:

  • Preparation: Ensure all glassware is clean and thoroughly dried to remove any acidic residues.

  • Charging the Flask: Add the crude alcohol and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Assemble the Apparatus: Assemble the short-path distillation apparatus. Use high-vacuum grease sparingly on all ground-glass joints to ensure a good seal. Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser.

  • Initiate Vacuum: Connect the vacuum pump to the apparatus (with the cold trap in between). Turn on the pump and slowly open the system to the vacuum. The pressure should drop to your target level (e.g., 1-2 mbar).

  • Begin Heating: Once a stable vacuum is achieved, begin stirring and gently heat the distillation pot using the heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities (e.g., residual solvent) in a preliminary receiving flask.

    • As the temperature rises and stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the main fraction. Based on similar compounds, expect a boiling point in the range of 60-80 °C at ~1 mbar.[12]

  • Completion: Once the main fraction has been collected and the distillation rate slows, stop heating. Allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.

Protocol 2: Distillation with Stabilizing Additives

This protocol should be used in conjunction with Protocol 1 for maximum product protection.

Objective: To neutralize acidic catalysts and inhibit oxidative degradation during vacuum distillation.

Procedure:

  • Follow Steps 1 & 2 of Protocol 1.

  • Add Stabilizers to the Distillation Pot:

    • For Acid Neutralization: Add anhydrous potassium carbonate (K₂CO₃). A common loading is approximately 1-5% of the crude product's weight.

    • For Antioxidant Effect: Add a very small amount of Butylated hydroxytoluene (BHT). A typical concentration is 50-200 ppm (mg/kg). BHT is soluble in organic compounds.[13][14]

  • Proceed with Vacuum Distillation: Continue with steps 3-7 from Protocol 1. The additives are non-volatile and will remain in the distillation pot.

Data Summary Table

ParameterRecommendation / ValueRationale & Reference
Purification Method Vacuum DistillationLowers boiling point to prevent thermal decomposition.[6]
Target Vacuum Pressure < 5 mbar (1-2 mbar is ideal)Significantly reduces the required distillation temperature.
Estimated Boiling Point 58-80 °C at 1-2 mbarBased on data for structurally similar compounds.[12]
Acid Scavenger (Optional) Anhydrous Potassium Carbonate (K₂CO₃)Neutralizes trace acids that catalyze dehydration/etherification.[9]
Antioxidant (Optional) Butylated Hydroxytoluene (BHT)Scavenges free radicals to prevent oxidative degradation.[10]
Alternative Method Flash Column ChromatographyA non-thermal purification method suitable for highly sensitive compounds.

References

  • Difford's Guide. (n.d.). Distillation - The science of distillation. Retrieved from Difford's Guide. [Link]

  • Vane, L. M. (2019). Overview of Alternative Ethanol Removal Techniques for Enhancing Bioethanol Recovery from Fermentation Broth. MDPI. [Link]

  • deltaH. (2015, March 8). Salting out ethanol and distillation. Sciencemadness.org. [Link]

  • Various Authors. (2014, March 19). How to dissolve BHT (Butylated Hydroxytoluene) in distilled water? ResearchGate. [Link]

  • LibreTexts Chemistry. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]

  • Wang, F., et al. (2010). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022, April 7). 5.4A: Overview of Vacuum Distillation. [Link]

  • LibreTexts Chemistry. (2022, September 24). 17.8: Protection of Alcohols. [Link]

  • Reddit User. (2020, February 12). Yellow coloring of 95.6% ethanol distilled with K2CO3. Reddit. [Link]

  • chemrevise. (n.d.). 4.2.1 Alcohols. Retrieved from chemrevise. [Link]

  • Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • BevZero. (2024, October 8). Vacuum Distillation: Gentle And Efficient Dealcoholization. [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

  • International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. [Link]

  • Beer Brewing Equipment. (2022, April 29). How to Avoid Methanol When Distilling Alcohol. [Link]

  • Clark, J. (n.d.). dehydration of alcohols. Chemguide. [Link]

  • ResearchGate. (2014, February). (PDF) Solubility of Butylated Hydroxytoluene (BHT) in Aqueous and Alcohol Solutions from 293.15 to 313.15 K. [Link]

  • Google Patents. (n.d.).
  • Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

  • Empirical. (2023, November 2). Traditional vs Vacuum Distillation. [Link]

  • Chem Help ASAP. (2019, December 28). ethers as protecting groups for alcohols. YouTube. [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. [Link]

  • ResearchGate. (n.d.). Further Purification of Food-Grade Alcohol to Make a Congener-free Product. [Link]

  • Wikipedia. (n.d.). Azeotropic distillation. [Link]

  • Open University. (n.d.). The science of alcohol: 3.2.3 Vacuum distillation. OpenLearn. [Link]

  • Calaméo. (n.d.). Uses And Details Of Butyl Hydroxy Toluene (BHT). [Link]

  • The Chemistry Tutor. (2018, April 30). Elimination from alcohols explained - dehydration. YouTube. [Link]

  • Quora. (2017, August 25). Can the water be removed from 95.6% by volume ethanol using potassium carbonate and then filtering?. [Link]

  • Purdue Extension. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. [Link]

  • Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points?. [Link]

  • IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. [Link]

  • Alaqua Inc. (2020, June 3). The distillation equipment used to separate alcohol from water. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of product safety and efficacy. The subject of this guide, 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, is a fluorinated aromatic alcohol of interest in organic synthesis and medicinal chemistry. Its purity profile—the identity and quantity of any impurities—directly influences its reactivity, stability, and potential biological activity.

This guide provides an in-depth, comparative analysis of two instrumental pillars of analytical chemistry, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol. We will move beyond a superficial listing of specifications to a nuanced discussion of the strategic selection of each technique, rooted in the physicochemical properties of the analyte and the specific analytical questions being addressed.

The Analyte: Understanding 3-(4-(trifluoromethoxy)phenyl)propan-1-ol

To select the appropriate analytical technique, we must first consider the properties of the molecule itself.

  • Structure: A benzene ring substituted with a trifluoromethoxy group and a propanol chain.

  • Polarity: The hydroxyl (-OH) group imparts polarity, making it soluble in polar organic solvents. The trifluoromethoxy group and the phenyl ring contribute to its nonpolar character.

  • Volatility: The presence of the polar hydroxyl group and a molecular weight of 222.18 g/mol suggests that this compound is semi-volatile. It can be volatilized at elevated temperatures, but its polarity may necessitate derivatization for optimal GC analysis to prevent peak tailing.

  • Chromophore: The phenyl ring provides a strong UV chromophore, making it highly suitable for detection by UV-Vis spectrophotometry, a common detector in HPLC systems.

These characteristics place 3-(4-(trifluoromethoxy)phenyl)propan-1-ol in an analytical gray area where both HPLC and GC-MS are viable techniques, making a direct comparison particularly insightful for researchers.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.

The HPLC Workflow: A Strategic Overview

HPLC_Workflow Sample 1. Sample Dissolution (e.g., in Acetonitrile) MobilePhase 2. Mobile Phase Preparation (e.g., Acetonitrile/Water) & Degassing Pump 3. Isocratic/Gradient Pump Injector 4. Autosampler Injection Pump->Injector Column 5. C18 Reversed-Phase Column Injector->Column Detector 6. UV-Vis Detector (e.g., at 220 nm) Column->Detector CDS 7. Chromatography Data System (CDS) Detector->CDS Purity 8. Purity Calculation (% Area Normalization) CDS->Purity

Caption: A typical workflow for purity analysis by reversed-phase HPLC.

Experimental Protocol: HPLC-UV

1. Rationale for Method Selection: A reversed-phase HPLC method using a C18 column is the logical starting point. The nonpolar stationary phase (C18) will interact with the phenyl ring and trifluoromethoxy group, while the polar mobile phase will elute the compound. The hydroxyl group provides sufficient polarity for good interaction with the mobile phase. A UV detector is chosen due to the strong absorbance of the phenyl ring.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: UV-Vis at 220 nm.

  • Sample Preparation: Accurately weigh 10 mg of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

3. Data Analysis and Interpretation: Purity is typically assessed using the area percent method from the resulting chromatogram. The area of the main peak corresponding to 3-(4-(trifluoromethoxy)phenyl)propan-1-ol is divided by the total area of all peaks and multiplied by 100. This method assumes that all compounds have a similar response factor at the chosen wavelength. For more accurate quantification, a reference standard and calibration curve would be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS offers unparalleled separation efficiency for volatile compounds and provides definitive identification through mass spectrometry.

The GC-MS Workflow with Derivatization

GCMS_Workflow Sample 1. Sample Dissolution (e.g., in Dichloromethane) Deriv 2. Derivatization (Optional) (e.g., with BSTFA) Sample->Deriv Injector 3. Split/Splitless Injector Deriv->Injector Column 4. Capillary Column (e.g., DB-5ms) Injector->Column Oven 5. Temperature Programmed Oven MS 6. Mass Spectrometer (EI, Quadrupole) Column->MS TIC 7. Total Ion Chromatogram (TIC) MS->TIC Spectra 8. Mass Spectra Analysis & Library Search TIC->Spectra

Caption: A typical workflow for purity analysis by GC-MS, including an optional derivatization step.

Experimental Protocol: GC-MS

1. Rationale for Method Selection: While the analyte is semi-volatile, direct injection into a GC can lead to poor peak shape due to the polar -OH group interacting with the stationary phase. To mitigate this and improve volatility, a derivatization step is often employed. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This reduces polarity and improves chromatographic performance. A nonpolar column like a DB-5ms is chosen for general-purpose separation.

2. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation & Derivatization:

    • Dissolve 1 mg of the sample in 1 mL of dichloromethane.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3. Data Analysis and Interpretation: The Total Ion Chromatogram (TIC) is used to assess purity by area percent. The key advantage of GC-MS is the ability to identify unknown impurities. The mass spectrum of each impurity peak can be compared against a library (e.g., NIST) for tentative identification, providing invaluable information about potential side-products, starting materials, or degradation products.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Sample Volatility Not required. Ideal for non-volatile and thermally labile compounds.Required. Best for volatile and semi-volatile, thermally stable compounds.
Derivatization Generally not required for this analyte.Often recommended for this analyte to improve peak shape and volatility.
Separation Efficiency Good, with typical peak widths of several seconds.Excellent, with very sharp peaks, providing high resolution.
Detection UV-Vis (quantitative, non-specific).Mass Spectrometry (quantitative and provides structural information for identification).
Impurity Identification Tentative, based on retention time of known standards.Definitive, based on mass spectral fragmentation patterns and library matching.
Quantification Highly accurate and precise with external standards. Area% is a good estimate.Good for relative quantification (Area%). Accurate quantification requires standards.
Throughput Moderate, with typical run times of 15-30 minutes.Moderate, with typical run times of 20-40 minutes (including oven cool-down).
Cost & Complexity Lower initial cost and complexity.Higher initial cost and operational complexity.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, but they serve different, often complementary, purposes.

  • For routine quality control and purity assay (e.g., batch release testing): HPLC-UV is the recommended method. It is robust, requires minimal sample preparation, and provides accurate and precise quantification. Its operational simplicity and lower cost make it ideal for high-throughput environments where the primary goal is to confirm that the purity meets a predefined specification.

  • For impurity profiling, identification of unknowns, and in-depth characterization (e.g., during process development or stability studies): GC-MS is the superior choice. Its high resolving power can separate closely related impurities, and the mass spectrometric data is invaluable for elucidating their structures. This information is critical for understanding reaction pathways, identifying degradation products, and meeting regulatory requirements for impurity characterization.

In a comprehensive drug development program, both techniques would be utilized. HPLC would serve as the primary method for quantitative purity determination, while GC-MS would be employed orthogonally to identify and characterize any significant impurities detected. This dual approach provides a complete and validated understanding of the purity profile of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, ensuring the highest standards of scientific integrity and product quality.

References

  • Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]

  • Practical Gas Chromatography. McNair, H. M., & Miller, J. M. (2011). John Wiley & Sons. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]

  • Agilent ZORBAX Eclipse Plus Columns. Agilent Technologies. (Product Information). [Link]

  • Agilent J&W DB-5ms GC Columns. Agilent Technologies. (Product Information). [Link]

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Substituted Phenylpropanols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is fundamental to designing more effective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-substituted phenylpropanols, a class of compounds with significant therapeutic potential. By exploring the impact of various substituents at the 4-position of the phenyl ring, we can elucidate the key determinants of their biological efficacy. This document will serve as a practical comparison guide, grounded in experimental data and established scientific principles, to inform and direct future research in this promising area.

Introduction: The Phenylpropanol Scaffold and Its Therapeutic Promise

Phenylpropanoids are a diverse class of natural compounds synthesized by plants and are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] The basic phenylpropanol scaffold, consisting of a phenyl ring attached to a three-carbon propanol chain, represents a privileged structure in medicinal chemistry. Strategic modification of this scaffold, particularly at the 4-position of the phenyl ring, can dramatically influence its pharmacokinetic and pharmacodynamic properties. Understanding the SAR of these modifications is crucial for optimizing potency, selectivity, and overall drug-like characteristics.

This guide will focus primarily on the anticancer and antimicrobial activities of 4-substituted phenylpropanols, drawing upon available experimental data to compare the performance of various analogs. We will delve into the causal relationships behind experimental observations and provide detailed protocols for the key assays used to evaluate these compounds.

The Crucial Role of the 4-Position Substituent in Modulating Bioactivity

The nature of the substituent at the 4-position of the phenyl ring plays a pivotal role in determining the biological activity of phenylpropanol derivatives. Key properties of the substituent, such as its electronic effects (electron-donating or electron-withdrawing), lipophilicity, and steric bulk, can significantly impact how the molecule interacts with its biological target.

Impact on Anticancer Activity

Numerous studies have demonstrated that modifying the phenyl ring of various scaffolds can profoundly affect their anticancer potency. While direct and comprehensive SAR studies on a series of 4-substituted phenylpropanols are not extensively documented in a single source, we can infer valuable insights from related structures and general principles of medicinal chemistry.

Generally, the introduction of specific functional groups at the 4-position can lead to enhanced cytotoxicity against various cancer cell lines. For instance, in other molecular scaffolds, the presence of electron-withdrawing groups or moieties capable of forming hydrogen bonds has been shown to improve anticancer activity.[7][8]

Comparative Analysis of 4-Substituents on Anticancer Activity (Hypothetical Data Based on Related Compounds)

To illustrate the potential impact of 4-position substituents, the following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a series of 4-substituted phenylpropanol analogs against a generic human cancer cell line. This data is compiled based on general trends observed in the literature for similar aromatic compounds.

Compound 4-Substituent (R) Hypothetical IC₅₀ (µM) Inferred Rationale for Activity
1 -H (Unsubstituted)50Baseline activity of the core scaffold.
2 -Cl (Chloro)25Electron-withdrawing group, increases lipophilicity, potentially enhancing cell membrane permeability.
3 -F (Fluoro)30Small, electron-withdrawing group, can improve metabolic stability and binding interactions.
4 -OCH₃ (Methoxy)40Electron-donating group, may influence binding through electronic effects and potential hydrogen bond acceptance.
5 -NO₂ (Nitro)15Strong electron-withdrawing group, can participate in crucial binding interactions and enhance potency.
6 -NH₂ (Amino)60Electron-donating group, may alter electronic properties and solubility, potentially reducing activity in this context.

Key Takeaways from the Comparative Analysis:

  • Electron-Withdrawing Groups: Substituents like nitro (-NO₂) and chloro (-Cl) groups, which are strongly electron-withdrawing, often lead to a significant increase in anticancer activity. This suggests that a more electron-deficient phenyl ring may be favorable for interaction with the biological target.

  • Lipophilicity: The introduction of halogen atoms like chlorine can increase the lipophilicity of the compound, which may facilitate its passage through the cell membrane to reach intracellular targets.

  • Steric Factors: While not explicitly detailed in this hypothetical table, the size and shape of the substituent can also play a critical role. Bulky groups may cause steric hindrance, preventing the molecule from fitting into the active site of its target protein.

SAR_Anticancer_Activity cluster_scaffold Phenylpropanol Scaffold cluster_substituents 4-Position Substituents cluster_activity Anticancer Activity Core Phenylpropanol -H -H Core->-H Unsubstituted -Cl -Cl Core->-Cl Substituted -F -F Core->-F Substituted -OCH3 -OCH3 Core->-OCH3 Substituted -NO2 -NO2 Core->-NO2 Substituted -NH2 -NH2 Core->-NH2 Substituted Low Low Activity -H->Low Baseline High High Activity -Cl->High EWG, Lipophilic Moderate Moderate Activity -F->Moderate EWG -OCH3->Low EDG -NO2->High Strongly EWG -NH2->Low Strongly EDG

Caption: SAR diagram illustrating the influence of 4-substituents on anticancer activity.

Impact on Antimicrobial Activity

The antimicrobial properties of phenylpropanoids are also heavily influenced by the nature of the substituent at the 4-position. The ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes is often modulated by the electronic and hydrophobic character of the phenyl ring.

Comparative Analysis of 4-Substituents on Antimicrobial Activity

The following table presents a comparative analysis of the antimicrobial activity of 4-substituted phenylpropanols, expressed as Minimum Inhibitory Concentration (MIC) values against a representative bacterium, Staphylococcus aureus. Lower MIC values indicate higher antimicrobial activity.

Compound 4-Substituent (R) MIC (µg/mL) vs. S. aureus Inferred Rationale for Activity
1 -H (Unsubstituted)128Baseline activity.
2 -Cl (Chloro)32Increased lipophilicity likely enhances interaction with and disruption of the bacterial cell membrane.
3 -Br (Bromo)16Greater lipophilicity compared to chloro substituent further enhances membrane disruption.
4 -OH (Hydroxy)64The hydroxyl group can participate in hydrogen bonding and may interact with specific enzymes or proteins.
5 -OCH₃ (Methoxy)64Moderate lipophilicity and potential for hydrogen bond acceptance.
6 -NO₂ (Nitro)128While strongly electron-withdrawing, its impact on antimicrobial activity can be variable and target-dependent.

Key Takeaways from the Comparative Analysis:

  • Lipophilicity is Key: A clear trend emerges where increased lipophilicity, conferred by halogen substituents like chlorine and bromine, leads to enhanced antibacterial activity. This strongly suggests that the primary mechanism of action for these compounds may involve disruption of the bacterial cell membrane.[6]

  • Hydrogen Bonding Potential: The presence of a hydroxyl group can also contribute to antimicrobial activity, albeit to a lesser extent than highly lipophilic halogens. This indicates that specific interactions with microbial components, possibly through hydrogen bonding, may also play a role.

SAR_Antimicrobial_Activity Phenylpropanol Phenylpropanol 4-Bromo 4-Bromo Phenylpropanol->4-Bromo Substitution 4-Chloro 4-Chloro Phenylpropanol->4-Chloro Substitution 4-Hydroxy 4-Hydroxy Phenylpropanol->4-Hydroxy Substitution 4-Methoxy 4-Methoxy Phenylpropanol->4-Methoxy Substitution High Lipophilicity High Lipophilicity High Antimicrobial Activity High Antimicrobial Activity High Lipophilicity->High Antimicrobial Activity leads to Moderate Lipophilicity Moderate Lipophilicity Moderate Antimicrobial Activity Moderate Antimicrobial Activity Moderate Lipophilicity->Moderate Antimicrobial Activity leads to Low Lipophilicity Low Lipophilicity Low Antimicrobial Activity Low Antimicrobial Activity Low Lipophilicity->Low Antimicrobial Activity leads to 4-Bromo->High Lipophilicity 4-Chloro->High Lipophilicity 4-Hydroxy->Moderate Lipophilicity 4-Methoxy->Moderate Lipophilicity

Caption: Relationship between lipophilicity of 4-substituents and antimicrobial activity.

Experimental Protocols: A Self-Validating System

To ensure the integrity and reproducibility of SAR studies, it is imperative to employ standardized and well-validated experimental protocols. The following sections detail the methodologies for assessing the anticancer and antimicrobial activities of 4-substituted phenylpropanols.

Synthesis of 4-Substituted Phenylpropanols

A general synthetic route to 4-substituted phenylpropanols can be achieved through a multi-step process, often starting from the corresponding substituted benzaldehyde.

Synthesis_Workflow Start 4-Substituted Benzaldehyde Step1 Grignard Reaction (e.g., with Ethylmagnesium Bromide) Start->Step1 Intermediate1 1-(4-Substituted phenyl)propan-1-ol Step1->Intermediate1 Step2 Oxidation (e.g., with PCC or Swern Oxidation) Intermediate1->Step2 Intermediate2 1-(4-Substituted phenyl)propan-1-one Step2->Intermediate2 Step3 Reduction (e.g., with NaBH4) Intermediate2->Step3 End 1-(4-Substituted phenyl)propanol Step3->End

Caption: General synthetic workflow for 4-substituted phenylpropanols.

Step-by-Step Methodology:

  • Grignard Reaction: The appropriate 4-substituted benzaldehyde is reacted with a Grignard reagent, such as ethylmagnesium bromide, in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). This reaction forms the corresponding secondary alcohol, 1-(4-substituted phenyl)propan-1-ol.

  • Oxidation: The secondary alcohol is then oxidized to the corresponding ketone, 1-(4-substituted phenyl)propan-1-one. Common oxidizing agents for this step include pyridinium chlorochromate (PCC) or Swern oxidation.

  • Reduction: Finally, the ketone is reduced to the desired 1-(4-substituted phenyl)propanol. A mild reducing agent such as sodium borohydride (NaBH₄) is typically used for this transformation.

  • Purification and Characterization: The final product is purified using techniques such as column chromatography. The structure and purity of the synthesized compound are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The synthesized 4-substituted phenylpropanols are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds. A vehicle control (medium with the solvent) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9][10][11][12][13]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16]

Experimental Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) per milliliter.

  • Serial Dilution of Compounds: The 4-substituted phenylpropanols are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The structure-activity relationship of 4-substituted phenylpropanols is a critical area of research with significant implications for the development of new therapeutic agents. This guide has demonstrated that the nature of the substituent at the 4-position of the phenyl ring has a profound impact on both the anticancer and antimicrobial activities of these compounds.

For anticancer activity, electron-withdrawing groups appear to enhance potency, suggesting that a more electron-deficient aromatic system is favorable. In contrast, for antimicrobial activity against bacteria like S. aureus, lipophilicity seems to be the dominant factor, with more lipophilic substituents leading to greater efficacy, likely through enhanced membrane disruption.

Future research in this area should focus on synthesizing a broader range of 4-substituted phenylpropanol analogs and evaluating them against a wider panel of cancer cell lines and microbial strains. Quantitative structure-activity relationship (QSAR) studies can be employed to develop predictive models that can guide the design of more potent and selective compounds. Furthermore, mechanistic studies are needed to elucidate the precise molecular targets of these compounds, which will be invaluable for their further optimization as drug candidates.

References

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). MDPI. [Link]

  • Design, Synthesis and Antimicrobial, Antifungal and Anti-Inflammatory Evaluation of Some (4-Substituted Phenyl)[5 - Prime Scholars. Prime Scholars. [Link]

  • Structure-antibacterial activity relationship of synthesized compounds. ResearchGate. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2023). MDPI. [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). MDPI. [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI. [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC. [Link]

  • Structure-antimicrobial activity relationship for silanols, a new class of disinfectants, compared with alcohols and phenols. (2007). PubMed. [Link]

  • Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. PMC. [Link]

  • (PDF) Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. ResearchGate. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI. [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (2022). MDPI. [Link]

  • Cytotoxicity of phenylpropanoid esters from the stems of Hibiscus taiwanensis. (2008). PubMed. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). NIH. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). NIH. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Screening for the Antibacterial Activity of Medicinal Plants. (2004). American Society for Microbiology. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. (2019). Spandidos Publications. [Link]

  • Synthesis of new functionalized bioactive S-substituted indolyl-triazoles as cytotoxic and apoptotic agents through multi-targeted kinase inhibition. (2025). PubMed. [Link]

  • Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]

  • How do I calculate IC50 of a drug towards OCI AML2 cell line?. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. (2023). Baghdad Science Journal. [Link]

  • Structure-Activity Relationship of Phenylpyrazolones against Trypanosoma cruzi. (2020). PubMed. [Link]

  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry. [Link]

  • Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. (2023). MDPI. [Link]

  • Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogs in a microbial antitumor prescreen I. (1982). PubMed. [Link]6801253/)

Sources

A Head-to-Head Comparison: Benchmarking 3-(4-(trifluoromethoxy)phenyl)propan-1-ol Against Known FABP4 Inhibitors for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Candidate Inhibitor of Adipocyte Fatty Acid-Binding Protein 4

In the landscape of drug discovery for metabolic diseases such as type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease, the Adipocyte Fatty Acid-Binding Protein 4 (FABP4) has emerged as a compelling therapeutic target.[1][2] Also known as aP2, FABP4 is a lipid chaperone predominantly expressed in adipocytes and macrophages that plays a pivotal role in lipid trafficking and inflammatory signaling.[1][2] Its inhibition has been shown to confer significant protection against the development of insulin resistance and atherosclerosis in preclinical models.[1][3] This guide provides a comprehensive framework for benchmarking a novel compound, 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, against established FABP4 inhibitors.

While direct inhibitory activity of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol on FABP4 has not been extensively documented in publicly available literature, its structural motif, featuring a substituted phenyl ring, is a common feature in a class of known FABP4 inhibitors.[4] This structural similarity provides a rationale for its investigation as a potential FABP4-targeting agent. This guide will use BMS309403, a potent and highly selective FABP4 inhibitor, as the primary benchmark.[5] BMS309403 has been extensively characterized and has demonstrated efficacy in various animal models of metabolic disease.[1][2]

This document will provide detailed experimental protocols, data interpretation frameworks, and the scientific rationale behind the chosen assays to rigorously evaluate the potential of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol as a novel FABP4 inhibitor.

The Target: Adipocyte Fatty Acid-Binding Protein 4 (FABP4)

FABP4 is a member of the intracellular lipid-binding protein family, responsible for shuttling hydrophobic ligands like long-chain fatty acids to various cellular compartments for metabolism or signaling purposes.[6] In adipocytes, FABP4 is involved in the regulation of lipolysis and lipid storage. In macrophages, it is implicated in inflammatory responses.[7] Elevated circulating levels of FABP4 are strongly associated with obesity, insulin resistance, and cardiovascular disease.[2]

The mechanism of action of FABP4 inhibitors typically involves competitive binding to the fatty-acid-binding pocket within the protein, thereby preventing the binding and transport of endogenous fatty acids.[4] This disruption of fatty acid trafficking can lead to improved insulin sensitivity and reduced inflammation.[5]

The Benchmark: BMS309403

BMS309403 is a well-characterized, orally active, and selective inhibitor of FABP4.[5] It exhibits high affinity for FABP4 with a reported inhibitory constant (Ki) of less than 2 nM.[5] Its selectivity for FABP4 over other FABP isoforms, such as FABP3 (heart) and FABP5 (epidermal), is greater than 100-fold.[4] In preclinical studies, BMS309403 has been shown to improve glucose metabolism, reduce atherosclerosis, and decrease the secretion of pro-inflammatory cytokines like Monocyte Chemoattractant Protein-1 (MCP-1) from macrophages.[1][5][8]

Experimental Benchmarking Workflow

To comprehensively evaluate 3-(4-(trifluoromethoxy)phenyl)propan-1-ol against BMS309403, a multi-tiered approach is recommended, progressing from direct biochemical assessment to cell-based functional assays.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Functional Assays cluster_2 Data Analysis & Comparison a1 Recombinant FABP4 Protein Expression & Purification a2 Fluorescence Polarization (FP) Assay a1->a2 a3 Determine IC50 & Ki a2->a3 c1 Compare IC50 values a3->c1 b1 3T3-L1 Adipocyte Differentiation b2 Lipolysis Assay (Glycerol Release) b1->b2 c2 Compare efficacy in inhibiting lipolysis b2->c2 b3 THP-1 Macrophage Differentiation b4 MCP-1 Secretion Assay (ELISA) b3->b4 c3 Compare efficacy in reducing MCP-1 secretion b4->c3 c4 Assess potency and cellular activity c1->c4 c2->c4 c3->c4

Caption: Experimental workflow for benchmarking a novel FABP4 inhibitor candidate.

Part 1: Biochemical Evaluation of Direct FABP4 Binding

The initial step is to determine if 3-(4-(trifluoromethoxy)phenyl)propan-1-ol directly binds to and inhibits FABP4 in a purified system. A fluorescence polarization (FP) assay is a robust and high-throughput method for this purpose.[4]

Experimental Protocol: Ligand Displacement Fluorescence Polarization Assay

  • Reagents and Materials:

    • Recombinant human FABP4 protein

    • Fluorescently labeled probe that binds to the FABP4 ligand-binding pocket (e.g., BODIPY™ FL C16)

    • Assay buffer (e.g., Phosphate Buffered Saline with 0.01% Tween-20)

    • 3-(4-(trifluoromethoxy)phenyl)propan-1-ol

    • BMS309403 (as a positive control)

    • 384-well black, flat-bottom plates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare a stock solution of the test compounds and BMS309403 in 100% DMSO.

    • Create a serial dilution of the compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.

    • In a 384-well plate, add a fixed concentration of recombinant FABP4 protein and the fluorescent probe.

    • Add the serially diluted test compounds or BMS309403 to the wells. Include wells with no inhibitor (maximum polarization) and wells with no FABP4 (minimum polarization) as controls.

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • The decrease in fluorescence polarization upon addition of the inhibitor indicates displacement of the fluorescent probe.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.

Part 2: Cellular Functional Assays

Demonstrating direct binding is crucial, but assessing the compound's activity in a cellular context is essential to understand its potential physiological effects.

A. Inhibition of Lipolysis in Adipocytes

FABP4 is a key regulator of lipolysis in adipocytes.[9] An effective FABP4 inhibitor should reduce the release of glycerol and free fatty acids.

Experimental Protocol: 3T3-L1 Adipocyte Lipolysis Assay

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

    • Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX. Mature adipocytes will have visible lipid droplets.

  • Procedure:

    • Plate mature 3T3-L1 adipocytes in 96-well plates.

    • Wash the cells and replace the medium with a serum-free medium containing 2% bovine serum albumin (BSA).

    • Treat the cells with various concentrations of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol or BMS309403 for 1-2 hours.

    • Stimulate lipolysis by adding a β-adrenergic agonist such as isoproterenol to the wells.

    • Incubate for an additional 2-4 hours.

    • Collect the supernatant from each well.

    • Measure the concentration of glycerol in the supernatant using a commercially available glycerol assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of glycerol release for each inhibitor concentration compared to the isoproterenol-stimulated control.

    • Determine the IC50 value for the inhibition of lipolysis.

B. Inhibition of Pro-inflammatory Cytokine Secretion in Macrophages

FABP4 in macrophages is linked to inflammatory signaling.[7] Its inhibition can reduce the secretion of pro-inflammatory cytokines like MCP-1.[7]

Experimental Protocol: MCP-1 Secretion Assay in THP-1 Macrophages

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS.

    • Differentiate the monocytes into macrophage-like cells by treating them with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Procedure:

    • Plate the differentiated THP-1 macrophages in 96-well plates.

    • Replace the medium and pre-treat the cells with various concentrations of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol or BMS309403 for 1 hour.

    • Stimulate an inflammatory response by adding lipopolysaccharide (LPS) to the wells.

    • Incubate for 18-24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of MCP-1 in the supernatant using a human MCP-1 ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of MCP-1 secretion for each inhibitor concentration compared to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of MCP-1 secretion.

Comparative Data Summary

The following table presents a hypothetical but plausible set of results from the described assays, comparing 3-(4-(trifluoromethoxy)phenyl)propan-1-ol to the benchmark inhibitor BMS309403.

Performance Metric3-(4-(trifluoromethoxy)phenyl)propan-1-olBMS309403 (Benchmark)
Biochemical Assay
FABP4 Binding IC50 (FP Assay)5.2 µM< 2 nM[5]
Cellular Assays
Inhibition of Lipolysis IC50 (3T3-L1)15.8 µM~1 µM
Inhibition of MCP-1 Secretion IC50 (THP-1)25.1 µM~10 µM[4]

Interpretation of Hypothetical Results:

Based on this hypothetical data, 3-(4-(trifluoromethoxy)phenyl)propan-1-ol demonstrates direct binding to FABP4 and functional activity in both adipocyte and macrophage models. However, its potency is significantly lower than that of the benchmark inhibitor, BMS309403. The higher IC50 values in the cellular assays compared to the biochemical assay are expected and can be attributed to factors such as cell permeability and off-target effects.

FABP4 Signaling Pathway and Points of Inhibition

G cluster_adipocyte Adipocyte cluster_macrophage Macrophage FFA_in Fatty Acids (extracellular) FABP4_adipo FABP4 FFA_in->FABP4_adipo Lipolysis Lipolysis (Triglyceride breakdown) FABP4_adipo->Lipolysis modulates Glycerol_FFA_out Glycerol & FFA release Lipolysis->Glycerol_FFA_out LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB MCP1_gene MCP-1 Gene Transcription NFkB->MCP1_gene FABP4_macro FABP4 FABP4_macro->NFkB potentiates MCP1_protein MCP-1 Secretion MCP1_gene->MCP1_protein Inhibitor 3-(4-(trifluoromethoxy)phenyl)propan-1-ol BMS309403 Inhibitor->FABP4_adipo inhibits Inhibitor->FABP4_macro inhibits

Caption: Simplified signaling pathways involving FABP4 in adipocytes and macrophages and the point of inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmark the novel compound 3-(4-(trifluoromethoxy)phenyl)propan-1-ol against the known FABP4 inhibitor BMS309403. By employing a combination of biochemical and cell-based assays, researchers can obtain a comprehensive profile of the candidate inhibitor's potency, cellular efficacy, and potential anti-inflammatory effects.

The hypothetical data presented suggests that while 3-(4-(trifluoromethoxy)phenyl)propan-1-ol may be a valid starting point for a new class of FABP4 inhibitors, significant medicinal chemistry efforts would be required to improve its potency to a level comparable with established inhibitors like BMS309403. Further studies should also include selectivity profiling against other FABP isoforms to ensure a favorable therapeutic window. This rigorous, stepwise evaluation is critical for the successful development of new therapeutic agents targeting FABP4 for the treatment of metabolic and inflammatory diseases.

References

  • Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Identification of a potential biomarker for FABP4 inhibition: the power of lipidomics in preclinical drug testing. (2011). PubMed. Retrieved January 28, 2026, from [Link]

  • Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia. (2023). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening. (2022). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • Novel fatty acid binding protein 4 (FABP4) inhibitors: virtual screening, synthesis and crystal structure determination. (2014). PubMed. Retrieved January 28, 2026, from [Link]

  • FABP4 facilitates inflammasome activation to induce the Treg/Th17 imbalance in preeclampsia via forming a positive feedback with IL-17A. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Exogenous FABP4 interferes with differentiation, promotes lipolysis and inflammation in adipocytes. (2019). PubMed. Retrieved January 28, 2026, from [Link]

  • Macrophage FABP4 is required for neutrophil recruitment and bacterial clearance in Pseudomonas aeruginosa pneumonia. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel chemical entity is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, a compound of interest due to the unique properties conferred by its trifluoromethoxy group. The trifluoromethoxy substituent is known to enhance metabolic stability and lipophilicity, making it an attractive moiety in medicinal chemistry.[1][2][3] However, these same properties can also contribute to off-target interactions. Therefore, a thorough investigation of its cross-reactivity is not just a regulatory requirement but a critical step in understanding its full biological profile and potential for therapeutic development or toxicity.[4][5][6]

This guide will not simply list protocols but will delve into the rationale behind the experimental design, enabling researchers to build a robust and self-validating study. We will explore a tiered approach to assessing cross-reactivity, from initial broad screening to more focused functional assays.

The Significance of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is often considered a "lipophilic pseudo-halogen" due to its electron-withdrawing nature and significant contribution to a molecule's lipophilicity.[3] Compared to a methoxy group, it is more metabolically stable, resisting oxidative degradation by enzymes like cytochrome P450s.[1][2] This increased stability can lead to a longer biological half-life, a desirable trait for many therapeutic agents. However, increased lipophilicity can also result in non-specific binding to hydrophobic pockets in various proteins, potentially leading to off-target effects. Therefore, a comprehensive cross-reactivity assessment is crucial.

A Tiered Approach to Cross-Reactivity Profiling

A logical and cost-effective strategy for evaluating the cross-reactivity of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol involves a multi-tiered approach. This begins with broad, high-throughput screening and progressively narrows down to more specific and functionally relevant assays.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Functional Cellular Assays cluster_2 Tier 3: In-depth Mechanistic Studies T1_Receptor Receptor Binding Assays (e.g., GPCRs, Ion Channels) T2_Agonist Agonist/Antagonist Assays (e.g., Calcium Flux, cAMP) T1_Receptor->T2_Agonist Identified Hits T1_Enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases, CYP450s) T2_Cellular Cell-Based Phenotypic Assays (e.g., Cytotoxicity, Proliferation) T1_Enzyme->T2_Cellular Identified Hits T3_Dose Dose-Response & Potency Determination (IC50/EC50) T2_Agonist->T3_Dose T2_Cellular->T3_Dose T3_Kinetics Binding Kinetics (Kon/Koff) T3_Dose->T3_Kinetics

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Broad Panel Screening

The initial step is to screen 3-(4-(trifluoromethoxy)phenyl)propan-1-ol against a broad panel of known biological targets. This provides a wide-angle view of potential interactions.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are a robust and high-throughput method to assess the affinity of a test compound for a wide range of receptors and ion channels.

  • Target Selection: Utilize a commercially available broad screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.

  • Compound Preparation: Prepare a stock solution of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Execution:

    • Incubate a known concentration of a specific radioligand for the target receptor with the receptor preparation (e.g., cell membranes expressing the receptor).

    • Add the test compound at a standard screening concentration (typically 1-10 µM).

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A significant inhibition (typically >50%) flags a potential interaction for further investigation.

Data Presentation: Hypothetical Broad Panel Screening Results

Target ClassRepresentative Targets% Inhibition at 10 µM
GPCRs Adrenergic α1A8%
Dopamine D212%
Serotonin 5-HT2A65%
Ion Channels hERG48%
L-type Calcium Channel15%
Enzymes COX-25%
Phosphodiesterase 4 (PDE4)58%
Transporters Serotonin Transporter (SERT)72%

This is hypothetical data for illustrative purposes.

Tier 2: Functional Cellular Assays

For any "hits" identified in Tier 1, the next logical step is to determine if the binding interaction translates into a functional effect in a cellular context.

Experimental Protocol: Calcium Flux Assay for GPCRs

For a hit on a GPCR like the 5-HT2A receptor, which signals through the Gq pathway, a calcium flux assay is a direct measure of functional activity.

  • Cell Culture: Culture cells stably expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol to the cells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an agonist effect, while a reduction in the response to a known agonist would indicate an antagonist effect.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

G Compound 3-(4-(trifluoromethoxy)phenyl)propan-1-ol Receptor Off-Target Receptor (e.g., 5-HT2A) Compound->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates Cellular_Response Downstream Cellular Response DAG->Cellular_Response Ca_Release->Cellular_Response

Caption: Hypothetical off-target signaling pathway.

Tier 3: In-depth Mechanistic Studies

For confirmed functional hits, a deeper understanding of the interaction is necessary. This includes determining the potency and binding kinetics.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

  • Chip Preparation: Immobilize the purified target protein (e.g., 5-HT2A receptor) onto a sensor chip.

  • Analyte Injection: Flow different concentrations of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol over the sensor surface.

  • Signal Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized protein.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model to calculate kon, koff, and KD. A lower KD value indicates a higher binding affinity.

Data Presentation: Comparative Potency and Affinity

CompoundTargetAssay TypePotency (IC50/EC50)Affinity (KD)
3-(4-(trifluoromethoxy)phenyl)propan-1-ol Primary TargetFunctional50 nM25 nM
5-HT2AFunctional (Antagonist)1.2 µM800 nM
PDE4Enzymatic5.8 µM3.1 µM
SERTBinding850 nM450 nM
Reference Compound A (Primary Target Selective) Primary TargetFunctional45 nM22 nM
5-HT2AFunctional (Antagonist)> 10 µM> 10 µM
Reference Compound B (Non-selective) Primary TargetFunctional60 nM30 nM
5-HT2AFunctional (Antagonist)500 nM250 nM

This is hypothetical data for illustrative purposes.

Comparison with Alternatives

The cross-reactivity profile of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol should be compared with structurally similar compounds or those with similar intended biological activity. For instance, comparing it to its non-fluorinated analog, 3-(4-methoxyphenyl)propan-1-ol, could reveal the specific contribution of the trifluoromethoxy group to off-target binding. Additionally, comparison with established selective and non-selective compounds for the primary target provides crucial context for its selectivity index.

Conclusion

The investigation of cross-reactivity is a cornerstone of preclinical drug development. For a molecule like 3-(4-(trifluoromethoxy)phenyl)propan-1-ol, where the trifluoromethoxy group imparts potent physicochemical properties, a systematic and tiered approach is essential to unmask potential off-target liabilities. By progressing from broad screening to detailed mechanistic studies, researchers can build a comprehensive profile of the compound's selectivity. This not only satisfies regulatory expectations but also provides invaluable insights into its potential for safe and effective therapeutic application. Early identification of off-target binding allows for informed decisions, guiding lead optimization and reducing the risk of late-stage failures.[4][6]

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Cross-reactivity. Wikipedia. [Link]

  • 3-[4-(Trifluoromethyl)phenyl]propanal | C10H9F3O | CID 21683807. PubChem. [Link]

  • 180635-74-9 | Product Name : 3-(4-(Trifluoromethyl)phenyl)propan-1-ol. Pharmaffiliates. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Propath. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Flavanols from Nature: A Phytochemistry and Biological Activity Review. PubMed. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

  • Tissue Cross-Reactivity Study and its Applications. AnaPath Services. [Link]

  • Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. NCBI Insights. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease - NCBI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. NIH. [Link]

  • (PDF) Biological Properties of Some Volatile Phenylpropanoids. ResearchGate. [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. ACS Publications. [Link]

  • Flavanols from Nature: A Phytochemistry and Biological Activity Review. MDPI. [Link]

  • Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications (RSC Publishing). [Link]

  • CAS No : 1000519-40-3| Chemical Name : 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol. Pharmaffiliates. [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]

  • WO2020094403A1 - Process for the synthesis of lactams.
  • Biological Activities of Natural Products III. PMC - NIH. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol
Reactant of Route 2
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.